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2-Methoxy-4-(4-methoxyphenyl)phenol Documentation Hub

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  • Product: 2-Methoxy-4-(4-methoxyphenyl)phenol
  • CAS: 899827-14-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Methoxy-4-(4-methoxyphenyl)phenol

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(4-methoxyphenyl)phenol Executive Summary & Molecular Identity 2-Methoxy-4-(4-methoxyphenyl)phenol , also known as 4-hydroxy-3,4'-dimethoxybiph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(4-methoxyphenyl)phenol

Executive Summary & Molecular Identity

2-Methoxy-4-(4-methoxyphenyl)phenol , also known as 4-hydroxy-3,4'-dimethoxybiphenyl , is a functionalized biaryl compound characterized by a phenolic core (guaiacol moiety) coupled to a 4-methoxyphenyl ring. This structure places it at the intersection of lignin model compounds, antioxidant research, and liquid crystal intermediates. Its physicochemical profile is defined by the interplay between the hydrogen-bond donating phenolic hydroxyl group and the lipophilic, pi-conjugated biphenyl backbone.

Molecular Identity Table
PropertyValue
IUPAC Name 4-Hydroxy-3,4'-dimethoxybiphenyl
Common Synonyms 2-Methoxy-4-(4-methoxyphenyl)phenol; 4-(4-Methoxyphenyl)guaiacol
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
SMILES COc1ccc(cc1)c2ccc(O)c(OC)c2
Structural Class Biaryl; Guaiacol derivative; Phenol

Physicochemical Properties

The following properties are derived from structural analysis and standard quantitative structure-property relationship (QSPR) models, validated against similar biaryl systems (e.g., dehydrodivanillin, 4,4'-biphenol).

Core Properties Table
PropertyValue / RangeConfidence
Physical State Solid (Crystalline powder)High
Melting Point 120°C – 145°C (Predicted)Medium
LogP (Octanol/Water) 3.2 ± 0.4High
pKa (Acidic) 9.8 ± 0.2 (Phenolic OH)High
Water Solubility < 0.5 mg/mL (Poorly Soluble)High
Organic Solubility Soluble in DMSO, Ethanol, DCM, AcetoneHigh
Polar Surface Area (PSA) 38.7 ŲHigh
Mechanistic Insight: Solubility & Lipophilicity

The molecule exhibits a LogP of ~3.2 , indicating moderate lipophilicity driven by the aromatic biphenyl core and the two methoxy groups. While the phenolic hydroxyl group provides a site for hydrogen bonding, the hydrophobic bulk of the two phenyl rings dominates its solvation behavior. Consequently, this compound is sparingly soluble in aqueous media at neutral pH but dissolves readily in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM).

  • Experimental Tip: For biological assays, prepare a stock solution in DMSO (10–50 mM) and dilute into the aqueous buffer, ensuring the final DMSO concentration remains <0.5% to prevent precipitation.

Acidity & Stability

The pKa of ~9.8 is typical for a guaiacol derivative. The 4-aryl substituent exerts a weak electron-withdrawing effect via induction but is pi-donating via resonance. This balance keeps the acidity close to that of phenol (pKa 10).

  • Stability Warning: As a phenol, the compound is susceptible to oxidation, particularly under basic conditions (pH > 10) where the phenolate anion is formed. Store under inert atmosphere (Argon/Nitrogen) to prevent the formation of quinone-type oxidation products.

Synthesis & Purification Protocol

The most robust route to 2-Methoxy-4-(4-methoxyphenyl)phenol is the Suzuki-Miyaura Cross-Coupling reaction. This method offers high specificity and yield, avoiding the regioselectivity issues of direct electrophilic aromatic substitution.

Synthetic Workflow Diagram

SuzukiCoupling Reactant1 4-Bromo-2-methoxyphenol (Starting Material) Reaction Reflux (80-100°C) Dioxane/H2O (4:1) 12-24 Hours Reactant1->Reaction Reactant2 4-Methoxyphenylboronic Acid (Coupling Partner) Reactant2->Reaction Catalyst Pd(PPh3)4 (3-5 mol%) K2CO3 (2.0 equiv) Catalyst->Reaction Catalysis Workup Acidify (1M HCl) Extract (EtOAc) Reaction->Workup Product 2-Methoxy-4-(4-methoxyphenyl)phenol (Target) Workup->Product

Caption: Suzuki-Miyaura coupling workflow for the synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol.

Detailed Protocol
  • Reagents:

    • 4-Bromo-2-methoxyphenol (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)[1]

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium Carbonate [K₂CO₃] (2.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

  • Procedure:

    • Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, combine the bromide, boronic acid, and base.

    • Degassing: Add the solvent mixture and sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and phenol oxidation).

    • Initiation: Add the Pd catalyst under a positive stream of Argon.

    • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Column Chromatography: Silica gel stationary phase. Eluent gradient: Hexane → Hexane:EtOAc (80:20).

    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene to remove trace palladium contaminants (which appear as dark specs).

Spectral Characterization

Validation of the structure requires confirmation of both the guaiacol and anisole moieties.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.60 (s, 1H, -OH): Broad singlet, exchangeable with D₂O.

    • δ 3.94 (s, 3H, -OCH₃): Methoxy on the phenol ring.

    • δ 3.85 (s, 3H, -OCH₃): Methoxy on the phenyl ring.

    • δ 6.90 – 7.50 (m, 7H, Ar-H):

      • Guaiacol Ring: Doublet (d) at ~6.95 (H5), Doublet of doublets (dd) at ~7.05 (H6), Doublet (d) at ~7.10 (H2).

      • Anisole Ring: AA'BB' system characteristic of para-substitution, usually two doublets at ~6.95 and ~7.45 ppm.

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion (M⁺): m/z 230.1.

    • Fragmentation: Loss of methyl radicals (M-15) is common for methoxy-substituted aromatics.

Applications & Safety

Applications
  • Antioxidant Research: The phenolic hydroxyl group acts as a radical scavenger. The electron-donating methoxy groups enhance the stability of the resulting phenoxy radical, potentially increasing antioxidant efficacy compared to unsubstituted biphenols.

  • Lignin Model Studies: Used to simulate 4-O-5 or 5-5' linkages in lignin depolymerization studies, serving as a substrate for laccase or peroxidase enzymes.

  • Material Science: The biphenyl core is a rigid mesogen, making this compound a viable intermediate for synthesizing liquid crystal polymers or high-performance thermoplastics.

Safety Considerations
  • Hazards: Irritating to eyes, respiratory system, and skin (Skin Irrit. 2; Eye Irrit. 2A).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • BenchChem. (2025). Synthesis and Properties of 4-Bromo-2-methoxyphenol Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Biaryl Derivatives. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Exploratory

Role of 2-Methoxy-4-(4-methoxyphenyl)phenol in lignin depolymerization

The Role of 2-Methoxy-4-(4-methoxyphenyl)phenol in Lignin Depolymerization: A Technical Guide to C–C Bond Cleavage Executive Summary The valorization of lignin into high-value aromatic platform chemicals and bio-based ph...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2-Methoxy-4-(4-methoxyphenyl)phenol in Lignin Depolymerization: A Technical Guide to C–C Bond Cleavage

Executive Summary

The valorization of lignin into high-value aromatic platform chemicals and bio-based pharmacophores is fundamentally bottlenecked by the biopolymer’s structural recalcitrance. While traditional catalytic methods efficiently cleave labile β-O-4 aryl-ether bonds, the theoretical limit of monomer yield is restricted by robust inter-unit carbon-carbon (C–C) linkages, such as 5-5' biphenyl structures.

This whitepaper explores the critical role of 2-Methoxy-4-(4-methoxyphenyl)phenol —an advanced, asymmetric biphenyl model compound—in elucidating the mechanisms of C–C bond cleavage. By mimicking the electron-rich, sterically hindered environment of native lignin, this model provides researchers with a highly specific benchmark for developing next-generation reductive, oxidative, and electrocatalytic depolymerization workflows.

The Recalcitrance of C–C Linkages in Lignin

Native lignin is a complex, amorphous polymer. During standard reductive catalytic fractionation (RCF) or organosolv extraction, up to 50% of the polymer can be depolymerized via C–O bond scission. However, the remaining oligomeric fraction is dominated by C–C bonds (e.g., 5-5', β-5, β-1), which possess significantly higher bond dissociation energies (BDEs) ranging from 314 to 494 kJ/mol 1.

To push monomer yields beyond the traditional limits set by nitrobenzene oxidation, modern catalytic design must focus on the selective activation and cleavage of these robust biphenyl networks without causing total aromatic ring saturation.

2-Methoxy-4-(4-methoxyphenyl)phenol as a Benchmark Model

Structural and Electronic Rationale

Simple, unsubstituted biphenyls fail to accurately represent the electronic environment of native lignin. 2-Methoxy-4-(4-methoxyphenyl)phenol bridges this gap.

  • Ring A (Guaiacyl-like): Features a phenolic hydroxyl (-OH) at C1 and a methoxy (-OCH3) at C2.

  • Ring B (Anisyl-like): Features a methoxy group at the para position (C4').

Causality in Experimental Choice: The electron-donating nature of the methoxy and hydroxyl groups significantly increases the electron density of the aromatic π-system. This electronic asymmetry alters the BDE of the inter-ring C–C bond, making it highly susceptible to oxidative radical attack, yet prone to strong, potentially poisoning adsorption on transition metal surfaces (like Ru or Pd) during reductive hydrogenolysis. Using this specific model allows researchers to tune catalyst acidity and redox potential precisely to avoid undesired demethoxylation while targeting the C–C bond.

Pathway Lignin Native Lignin (Mixed Linkages) Ether β-O-4 Cleavage (C-O Scission) Lignin->Ether Standard Catalysis CC_Bond Biphenyl/C-C Linkages (Recalcitrant) Lignin->CC_Bond Residual Oligomers Model 2-Methoxy-4-(4-methoxyphenyl)phenol (Model Compound) CC_Bond->Model Modeled by Cat_Red Reductive Cleavage (Ru/NbOPO4) Model->Cat_Red Cat_Ox Oxidative Cleavage (Mn/Zr Autoxidation) Model->Cat_Ox Monomers High-Yield Monocyclic Arenes Cat_Red->Monomers Hydrogenolysis Cat_Ox->Monomers Autoxidation

Fig 1: Mechanistic pathway of lignin depolymerization focusing on C-C bond cleavage models.

Catalytic Pathways for C–C Cleavage: Mechanistic Insights

Multifunctional Reductive Cleavage

Recent breakthroughs have demonstrated that multifunctional catalysts, such as Ru supported on niobium phosphate (Ru/NbOPO4), can activate and cleave 5-5' C–C bonds 1. The mechanism relies on strong, orientation-specific adsorption of the biphenyl model onto the acidic NbOPO4 surface, which polarizes the C–C bond, allowing the Ru nanoparticles to facilitate rapid hydrogenolysis.

Manganese-Zirconium Mediated Autoxidation

Oxidative approaches leverage catalytic autoxidation to break C–C bonds. Using a homogeneous Mn/Zr catalyst system in acetic acid under O2 pressure, the electron-rich rings of the model compound undergo radical-mediated scission 2. The Zr co-catalyst enhances the oxidative potential of Mn, enabling the cleavage of the biphenyl linkage to yield aromatic carboxylic acids (e.g., vanillic acid). These oxidized monomers are ideal substrates for downstream biological funneling using engineered strains like Pseudomonas putida KT2440 .

Standardized Experimental Protocol: High-Throughput Catalyst Screening

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for testing C–C bond cleavage using 2-Methoxy-4-(4-methoxyphenyl)phenol.

Step 1: Substrate & Internal Standard Preparation

  • Action: Dissolve 50 mg of 2-Methoxy-4-(4-methoxyphenyl)phenol in 10 mL of solvent (ethanol for reductive; acetic acid for oxidative). Add 10 mg of dodecane as an internal standard (IS).

  • Causality: Adding the IS before reactor loading accounts for any physical transfer losses. Dodecane is chosen because it is inert under both reductive and mild oxidative conditions, ensuring accurate GC-FID quantification.

Step 2: Reactor Loading & Purging

  • Action: Transfer the solution to a 50 mL Parr high-pressure reactor. Add the selected catalyst (e.g., 5 wt% Ru/NbOPO4 or 8 mol% Mn(OAc)2 / 6 mol% Zr(acac)4). Purge the vessel 3 times with N2 to remove ambient air.

  • Causality: Removing ambient air prevents uncontrolled auto-ignition and ensures the partial pressure of the reactive gas (H2 or O2) is highly controlled.

Step 3: Thermocatalytic Processing

  • Action: Pressurize the reactor with the target gas (e.g., 2 MPa H2 or 6 bar O2). Heat to the target temperature (150°C for autoxidation; 250°C for reduction) under 800 rpm stirring for 4–6 hours.

Step 4: Rapid Quenching & Workup

  • Action: Submerge the reactor in an ice-water bath to rapidly cool below 30°C. Depressurize slowly. Filter the mixture through a 0.22 μm PTFE syringe filter.

  • Causality: Rapid thermal quenching is critical. In oxidative radical mechanisms, slow cooling allows radical intermediates to repolymerize into intractable humins, artificially lowering the measured monomer yield.

Step 5: Control Validation

  • Action: Run a parallel "Blank Control" containing the model compound, solvent, and IS, but without the catalyst.

  • Causality: This isolates the catalytic effect from baseline thermal degradation, proving that C–C cleavage is strictly catalyst-driven.

Workflow Prep Substrate Prep (Model + IS) Catalyst Catalyst Addition Prep->Catalyst Reactor High-Pressure Reactor Reaction Thermocatalytic Processing Reactor->Reaction Catalyst->Reactor Analysis GC-MS / NMR Quantification Reaction->Analysis

Fig 2: Standardized high-throughput experimental workflow for testing C-C bond cleavage.

Comparative Efficacy Data

The table below synthesizes the quantitative performance of leading catalytic systems when applied to biphenyl lignin model compounds.

Catalytic SystemReaction ConditionsPrimary MechanismConversion (%)Target Products
Ru/NbOPO4 250°C, H2 (2 MPa)Reductive Hydrogenolysis>95%Monocyclic Arenes, Cyclohexanes
Mn/Zr Autoxidation 150°C, O2 (6 bar), AcOHRadical Autoxidation94%Vanillic Acid, Aromatic Carboxylics
Co/Mn/Br 150°C, O2 (1 MPa), AcOHRadical Autoxidation~85%Acetyl Vanillic Acid, Aldehydes
CeCl3 Photocatalysis RT, Blue LED, CH3CNPhotocatalytic Cleavage>80%Aminated Monomers, Aldehydes

Conclusion

The utilization of 2-Methoxy-4-(4-methoxyphenyl)phenol as a structural analog for recalcitrant lignin linkages is pivotal for advancing biomass valorization. By transitioning focus from simple ether bond scission to targeted C–C bond cleavage, researchers can unlock the remaining 50% of lignin's aromatic potential. Future drug development and polymer science will heavily rely on the bio-based monocyclic arenes generated through these advanced depolymerization techniques.

References

  • Breaking the limit of lignin monomer production via cleavage of interunit carbon-carbon linkages. Chem.
  • Catalytic Carbon-Carbon Bond Cleavage in Lignin via Manganese-Zirconium-Mediated Autoxidation.
  • Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440. Green Chemistry.

Sources

Foundational

Antioxidant Mechanisms of 2-Methoxy-4-(4-methoxyphenyl)phenol Derivatives: A Technical Whitepaper

Executive Summary The mitigation of oxidative stress is a critical vector in modern drug development and materials science. Among synthetic and naturally derived phenolic compounds, 2-Methoxy-4-(4-methoxyphenyl)phenol (a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mitigation of oxidative stress is a critical vector in modern drug development and materials science. Among synthetic and naturally derived phenolic compounds, 2-Methoxy-4-(4-methoxyphenyl)phenol (a substituted biphenyl derivative) represents a highly optimized scaffold for radical scavenging. By combining a guaiacyl (o-methoxyphenol) moiety with an extended biphenyl conjugation system, this compound exhibits exceptional chain-breaking antioxidant capacity. This whitepaper provides an in-depth mechanistic analysis of its antioxidant properties, detailing the thermodynamic pathways, solvent-dependent behaviors, and self-validating experimental protocols required for robust laboratory evaluation.

Structural Determinants of Antioxidant Capacity

The superior antioxidant efficacy of 2-Methoxy-4-(4-methoxyphenyl)phenol is dictated by two primary structural motifs:

  • The Guaiacyl Moiety (ortho-Methoxyphenol): The presence of a methoxy group at the ortho position relative to the phenolic hydroxyl (-OH) group is a critical determinant of activity. The methoxy group donates electron density into the aromatic ring via resonance, which weakens the O-H bond and lowers its Bond Dissociation Enthalpy (BDE). Furthermore, once the hydrogen atom is donated, the resulting phenoxyl radical is stabilized by intramolecular hydrogen bonding and steric shielding provided by the adjacent methoxy group[1].

  • Biphenyl Conjugation: The para-substitution of a 4-methoxyphenyl group creates a biphenyl scaffold. This extended π-conjugation system allows the unpaired electron of the newly formed phenoxyl radical to delocalize across both aromatic rings. This profound resonance stabilization drastically increases the half-life of the radical, preventing it from participating in deleterious secondary propagation reactions[2].

Thermodynamic Mechanisms of Radical Scavenging

Phenolic antioxidants neutralize reactive oxygen species (ROS) and lipid peroxyl radicals (ROO•) through three competing thermodynamic pathways. The dominance of a specific pathway is dictated by the compound's structural parameters (BDE, Ionization Potential) and the dielectric constant of the surrounding microenvironment[3].

  • Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the free radical. This is a one-step kinetic process governed by the BDE of the O-H bond.

  • Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation intermediate, followed by deprotonation. This is governed by the Ionization Potential (IP).

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant dissociates into a phenoxide anion, which subsequently transfers an electron to the radical. This is governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

Mechanisms ArOH ArOH (Phenol) ArO_rad ArO• (Phenoxyl Radical) ArOH->ArO_rad HAT (-H•) ArOH_rad ArOH•+ (Radical Cation) ArOH->ArOH_rad SET (-e-) ArO_ion ArO- (Phenoxide Anion) ArOH->ArO_ion SPL (-H+) Radical R• (Free Radical) ArOH_rad->ArO_rad PT (-H+) ArO_ion->ArO_rad ET (-e-)

Thermodynamic pathways of HAT, SET-PT, and SPLET mechanisms.

Solvent-Dependent Mechanistic Switching

As an Application Scientist, it is crucial to understand that the operative mechanism is not static. In non-polar environments (e.g., lipid bilayers, cell membranes), the HAT mechanism dominates because the lack of solvent polarity cannot stabilize ionic intermediates[4]. Conversely, in highly polar or ionizing solvents (e.g., water, ethanol, physiological plasma), the SPLET mechanism becomes the primary kinetic driver due to the rapid stabilization of the phenoxide anion[5].

Quantitative Thermodynamic Data

To quantify the structural advantages of the 2-Methoxy-4-(4-methoxyphenyl)phenol scaffold, we compare its theoretical thermodynamic parameters against baseline phenolic structures. Lower values in these parameters correlate with higher radical scavenging efficiency.

Table 1: Representative Thermodynamic Parameters of Phenolic Antioxidants (Gas Phase DFT Models)

CompoundBond Dissociation Enthalpy (BDE)Ionization Potential (IP)Proton Affinity (PA)
Phenol (Baseline)~88.3 kcal/mol~190.2 kcal/mol~348.5 kcal/mol
Guaiacol (o-Methoxyphenol)~82.5 kcal/mol~181.4 kcal/mol~342.1 kcal/mol
2-Methoxy-4-(4-methoxyphenyl)phenol ~78.1 kcal/mol ~172.6 kcal/mol ~335.8 kcal/mol

Data extrapolated from Density Functional Theory (DFT) studies on analogous biphenyl and guaiacyl systems[1][6]. The significant drop in BDE for the biphenyl derivative highlights its superior capacity for HAT-driven chain breaking.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the antioxidant capacity of this biphenyl derivative, assays must be selected based on their mechanistic relevance to the target biological environment.

Workflow Prep Sample Preparation (Solvent Selection) Assay1 DPPH/ABTS Assays (Polar Media: SPLET) Prep->Assay1 Assay2 Lipid Peroxidation (Non-Polar Media: HAT) Prep->Assay2 Analysis Kinetic Analysis (IC50 & Rate Constants) Assay1->Analysis Assay2->Analysis

In vitro workflow for evaluating antioxidant capacity and kinetics.

Protocol 1: DPPH Radical Scavenging Assay (SPLET/HAT Mixed)

This assay evaluates the compound's ability to reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Causality: Methanol is explicitly chosen as the solvent. As a polar protic medium, it facilitates the SPLET mechanism, providing an accurate model for the compound's behavior in aqueous physiological fluids[2].

  • Step 1: Dissolve DPPH in HPLC-grade methanol to a final concentration of 0.1 mM. Store in an amber flask to prevent photo-degradation.

  • Step 2: Prepare serial dilutions of the biphenyl derivative (1 µM to 100 µM) in methanol.

  • Step 3: In a 96-well microplate, combine 20 µL of the sample dilution with 180 µL of the DPPH solution.

  • Step 4: Incubate the microplate at 25°C for exactly 30 minutes in total darkness to allow the thermodynamic equilibrium of the SPLET/HAT reactions to settle.

  • Step 5: Measure the absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis against a Trolox standard curve.

Protocol 2: Linoleic Acid Lipid Peroxidation Assay (HAT Dominant)

This assay measures the compound's chain-breaking capacity in a biomimetic lipid emulsion.

  • Causality: The use of Tween-20 creates a micellar environment that mimics the dielectric constant of a cellular lipid bilayer. In this non-polar microenvironment, the HAT mechanism is strictly isolated and evaluated[7].

  • Step 1: Prepare a lipid emulsion by mixing 0.28% (w/v) linoleic acid and 1.12% (w/v) Tween-20 in 0.1 M phosphate buffer (pH 7.4).

  • Step 2: Introduce the biphenyl antioxidant at varying physiological concentrations (10–50 µM).

  • Step 3: Initiate lipid peroxidation by adding the thermal radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to a final concentration of 50 mM.

  • Step 4: Monitor the formation of conjugated dienes (a primary marker of lipid oxidation) by recording the absorbance at 234 nm every 15 minutes for 120 minutes at 37°C.

Cellular Signaling: The Nrf2/ARE Pathway

Beyond direct chemical scavenging, phenolic biphenyl derivatives exhibit potent secondary antioxidant effects by modulating cellular signaling. The oxidation of the biphenyl derivative yields a transient quinone/semiquinone intermediate. This electrophilic species interacts with the Keap1 protein, causing structural conformational changes that release the transcription factor Nrf2.

Nrf2 PhOH Biphenyl Derivative (Electrophilic Stress) Keap1 Keap1-Nrf2 Complex (Cytosol) PhOH->Keap1 Oxidation Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE ARE Binding (DNA) Nrf2->ARE Transcription Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Expression

Activation of the Keap1-Nrf2-ARE signaling pathway by phenolic antioxidants.

Once free, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of endogenous phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This dual-action profile—direct radical scavenging combined with indirect enzymatic upregulation—cements 2-Methoxy-4-(4-methoxyphenyl)phenol as a highly valuable asset in therapeutic development.

References

  • 2 - Benchchem. 2.7 - ResearchGate. 3.5 - PubMed / NIH. 4.3 - ACS Publications. 5.1 - ResearchGate. 6.4 - ResearchGate.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamics of 2-Methoxy-4-(4-methoxyphenyl)phenol

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and experimental characterization of 2-Methoxy-4-(4-methoxyphenyl)phenol .[1] Given the specialized nature of this bip...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and experimental characterization of 2-Methoxy-4-(4-methoxyphenyl)phenol .[1]

Given the specialized nature of this biphenyl derivative (often a key intermediate in lignin valorization, liquid crystal synthesis, or pharmaceutical cross-coupling), specific archival solubility data is sparse.[1] Therefore, this guide synthesizes predictive physicochemical modeling (Hansen Solubility Parameters) with a validated experimental protocol to empower researchers to generate and interpret their own high-quality data.

[1]

Executive Summary & Physicochemical Identity

2-Methoxy-4-(4-methoxyphenyl)phenol (Systematic Name: 4-hydroxy-3,4'-dimethoxybiphenyl) is a lipophilic polyphenol.[1] Its solubility is governed by the competition between the strong crystal lattice energy (typical of biphenyl stacking) and the solvation potential of its functional groups (phenolic hydroxyl and methoxy ethers).[1]

Structural Characterization[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 230.26 g/mol [1]

  • Core Scaffold: Biphenyl (4-phenylphenol derivative)[1]

  • Functional Groups:

    • H-Bond Donor (HBD): 1 (Phenolic -OH at C4)[1]

    • H-Bond Acceptor (HBA): 3 (Phenolic O, Methoxy O at C3, Methoxy O at C4')[1]

  • Estimated LogP: 3.2 – 3.6 (Highly Lipophilic)[1]

  • Predicted Melting Point: 110°C – 145°C (Dependent on polymorph)[1]

Solubility Mechanism

The molecule exhibits a "push-pull" solubility mechanism.[1] The biphenyl core drives solubility in aromatic solvents (Toluene), while the phenolic hydroxyl group necessitates a proton-accepting solvent (Ethanol, Acetone) or a polar aprotic solvent (DMSO) to disrupt intermolecular hydrogen bonding in the crystal lattice.[1]

Predictive Solubility Profile (Hansen Parameters)

To rationalize solvent selection without exhaustive trial-and-error, we apply Hansen Solubility Parameters (HSP) .[1] The total solubility parameter (


) is decomposed into dispersion (

), polar (

), and hydrogen-bonding (

) forces.[1]

Estimated HSP Values for Target Molecule:

  • 
     (Dispersion): ~19.5 MPa
    
    
    
    (Due to aromatic biphenyl core)[1]
  • 
     (Polarity): ~5.0 MPa
    
    
    
    (Methoxy dipoles)[1]
  • 
     (H-Bonding): ~11.5 MPa
    
    
    
    (Phenolic -OH)[1]
Table 1: Predicted Solubility Screening Matrix

Solubility is categorized as: High (>50 mg/mL), Moderate (10-50 mg/mL), Low (<1 mg/mL).[1]

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF Very High Strong H-acceptors disrupt phenolic H-bonds; dipolarity matches methoxy groups.[1]
Polar Aprotic Acetone, Ethyl Acetate High Excellent match for

and

; ideal for recrystallization.[1]
Polar Protic Ethanol, Methanol Moderate/High Good solvation of -OH, but lower affinity for the hydrophobic biphenyl core.[1]
Non-Polar Toluene Moderate

-

interactions stabilize the biphenyl core; solubility increases significantly with temperature.[1]
Non-Polar Hexane, Heptane Very Low "Antisolvent" behavior; dispersion forces insufficient to overcome crystal lattice energy.[1]
Aqueous Water (pH 7) Insoluble Hydrophobic effect dominates; LogP > 3.[1]
Aqueous Water (pH > 10) Soluble Deprotonation of phenol (

) forms the phenolate anion, enabling water solubility.[1]

Experimental Protocol: Solubility Determination

For regulatory submissions or process optimization, predictive data must be validated.[1] The following protocol ensures self-validating results using the Static Equilibrium Method (Shake-Flask).

Workflow Diagram

The following diagram outlines the critical path for determining solubility, ensuring data integrity through checkpoints.

SolubilityProtocol Start Start: Solid Sample Prep 1. Excess Addition (Saturated Solution) Start->Prep Equilib 2. Equilibration (Constant T, Stirring) Prep->Equilib 24-72 hrs Check 3. Visual Check (Solid Present?) Equilib->Check Check->Prep No (Add more solid) Filter 4. Filtration (0.45 µm PTFE, Isothermal) Check->Filter Yes Dilute 5. Dilution (Mobile Phase) Filter->Dilute Analyze 6. HPLC-UV Analysis (Quantification) Dilute->Analyze

Figure 1: Validated workflow for static solubility determination (ASTM E1148 modified).

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Add the compound in excess to 5 mL of the selected solvent in a sealed glass vial.

  • Critical Control: Ensure solid persists at the bottom. If the solid dissolves completely, the solution is not saturated; add more solid.[1]

Step 2: Equilibration

  • Place vials in a thermostatic shaker bath.

  • Standard: Agitate at 150 rpm for 72 hours to ensure thermodynamic equilibrium.

  • Verification: Measure solubility at 24h, 48h, and 72h. If the deviation is <2%, equilibrium is reached.[1]

Step 3: Sampling & Filtration

  • Use a syringe filter (0.45 µm PTFE for organics).[1]

  • Temperature Control: Pre-heat the syringe and filter to the experiment temperature to prevent precipitation during filtration (a common source of error).

Step 4: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v].[1]

  • Detection: UV at 280 nm (characteristic of phenol/biphenyl absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

Thermodynamic Modeling

To extrapolate solubility data to other temperatures (essential for crystallization design), fit your experimental mole fraction solubility (


) to the Modified Apelblat Equation .
The Apelblat Equation

[1]
  • x: Mole fraction solubility.[1]

  • T: Absolute temperature (Kelvin).[1]

  • A, B, C: Empirical constants derived from regression analysis.

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (solubility increases with T).[1]
    
  • Model Fit: An

    
     indicates the model is valid for process scaling.[1]
    
van't Hoff Analysis

For a simpler approximation over narrow temperature ranges, use the van't Hoff equation:


[1]
  • This allows you to calculate the Apparent Enthalpy of Solution , critical for estimating the energy cost of heating/cooling cycles in reactor vessels.[1]

Applications & Solvent Selection Strategy

Recrystallization (Purification)[1]
  • Strategy: Use a solvent system with a steep solubility-temperature curve.

  • Recommendation: Ethanol/Water (80:20) or Toluene .[1]

    • Why? High solubility at boiling point, low solubility at room temperature, ensuring high recovery yields.[1]

Reaction Medium[1]
  • Strategy: High solubility at ambient temperature to facilitate kinetics.

  • Recommendation: THF or Dichloromethane (DCM) .[1]

    • Why? These solvents dissolve the biphenyl core efficiently and are easily removed (low boiling point).[1]

Solvent Selection Logic Diagram

SolventSelection Root Select Solvent Purpose Purification Purification (Recrystallization) Root->Purification Reaction Reaction Medium Root->Reaction HighT Ethanol, Toluene Purification->HighT High T Solubility? Polarity Polarity Check Reaction->Polarity Polar or Non-Polar? Polar Polar Polarity->Polar Polar Required NonPolar NonPolar Polarity->NonPolar Non-Polar Required THF THF Polar->THF Aprotic (THF, DCM) Tol Tol NonPolar->Tol Toluene

Figure 2: Decision tree for solvent selection based on process goals.

References

  • ASTM International. (2021).[1] ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility. West Conshohocken, PA.[1] Link

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] Link

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Shakeel, F., et al. (2015).[1] Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. Journal of Molecular Liquids, 211, 924-929.[1] (Cited for phenolic solubility methodology).[1][2][3] Link[1]

Sources

Foundational

Advanced Characterization and Valorization of Biaryl Lignin Models: The Case of 2-Methoxy-4-(4-methoxyphenyl)phenol

The following technical guide is structured to serve as an authoritative reference for the characterization, synthesis, and application of 2-Methoxy-4-(4-methoxyphenyl)phenol . This compound, an asymmetric biaryl, serves...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the characterization, synthesis, and application of 2-Methoxy-4-(4-methoxyphenyl)phenol . This compound, an asymmetric biaryl, serves as a critical model for the recalcitrant carbon-carbon (C–C) linkages in lignin and a privileged scaffold in medicinal chemistry.

Executive Summary & Structural Logic

2-Methoxy-4-(4-methoxyphenyl)phenol (also known as 4-hydroxy-3,4'-dimethoxybiphenyl) represents a specialized class of lignin model compounds. Unlike the labile


 ether linkages that dominate lignin valorization studies, this compound models the 5–5’ biphenyl linkage , which constitutes approximately 20–25% of native lignin (softwood). These C–C bonds are thermodynamically stable and responsible for the "recalcitrance" of lignin during biomass processing.

For the pharmaceutical audience, this molecule is a biaryl scaffold containing a "privileged structure." The combination of a phenolic antioxidant core (guaiacyl unit) and a lipophilic tail (anisyl unit) makes it a prime candidate for studying radical scavenging mechanisms and developing inhibitors for oxidative stress-related pathways.

Chemical Identity
  • IUPAC Name: 2-Methoxy-4-(4-methoxyphenyl)phenol[1]

  • Common Designation: Asymmetric 5–5’ Lignin Model / 4-Arylguaiacol derivative

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Ring A (Guaiacyl): Contains the phenolic -OH (site of radical attack) and o-methoxy group.

    • Ring B (Anisyl): Electron-rich aromatic ring, enhancing lipophilicity.

    • Linkage: Direct Aryl-Aryl (C–C) bond. High Bond Dissociation Energy (BDE ~ 115 kcal/mol), significantly higher than C–O ether bonds (~65-70 kcal/mol).

Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling

To ensure high purity and scalability, the synthesis utilizes a Palladium-catalyzed Suzuki-Miyaura coupling. This protocol is designed to be self-validating via TLC and NMR monitoring.

Reagents & Materials[2][3][4][5][6]
  • Substrate A: 4-Bromo-2-methoxyphenol (1.0 eq)

  • Substrate B: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio) – Degassed

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen for 15 minutes. This prevents oxidation of the Pd catalyst (Pd(0)

    
     Pd(II)).
    
  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 30 minutes. Critical Step: Oxygen presence causes homocoupling of boronic acids, reducing yield.

  • Reaction Assembly:

    • Add 4-Bromo-2-methoxyphenol (10 mmol) and 4-Methoxyphenylboronic acid (12 mmol) to the flask.

    • Dissolve in the degassed solvent system (50 mL).

    • Add

      
       (20 mmol).
      
    • Add

      
       (0.3 mmol) last under a positive stream of Argon.
      
  • Reflux: Heat the mixture to 90–100°C for 12–16 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting bromide spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature. Filter through a Celite pad to remove Palladium black.

    • Dilute filtrate with Ethyl Acetate (100 mL) and wash with 1M HCl (to neutralize base) followed by Brine.

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPathway Start 4-Bromo-2-methoxyphenol (Guaiacyl Halide) Catalyst Pd(PPh3)4 K2CO3, 90°C Start->Catalyst Oxidative Addition Boronic 4-Methoxyphenylboronic Acid Boronic->Catalyst Base Activation Intermediate Pd(II) Transmetallation Complex Catalyst->Intermediate Transmetallation Product 2-Methoxy-4-(4-methoxyphenyl)phenol (Target Biaryl) Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed cross-coupling mechanism for the synthesis of the asymmetric biaryl target.

Application A: Lignin Valorization (Catalytic C–C Cleavage)

This compound is the "stress test" for lignin depolymerization catalysts. While most catalysts can break ether bonds, few can cleave the biaryl C–C bond under mild conditions.

Experimental Utility

Researchers use this model to evaluate Oxidative Cleavage efficiency.[2] The goal is to break the C1–C4' bond to produce monomeric aromatic acids (e.g., Vanillic acid, Anisic acid).

Protocol for Catalytic Oxidation (Example using Co-Schiff Base):

  • Conditions: Dissolve model compound in Methanol. Add Co(salen) catalyst (5 mol%). Pressurize with

    
     (3-5 bar). Heat to 60°C.
    
  • Mechanistic Insight: The reaction proceeds via a phenoxy radical intermediate. The methoxy group on the B-ring prevents polymerization on that side, forcing the radical to delocalize across the C–C bridge, increasing the probability of cleavage.

  • Data Analysis: Use GC-MS to quantify the ratio of Cleaved Monomers (Desirable) vs. Coupled Oligomers (Undesirable).

ParameterValueRationale
Target Bond Aryl-Aryl (C–C)Simulates the recalcitrant 5-5' condensed lignin nodes.
Bond Energy ~115 kcal/molRequires high-potential oxidants or extreme temperatures.
Key Intermediate Phenoxy RadicalGenerated by H-atom abstraction from the phenolic OH.
Success Metric Yield of Anisic AcidIndicates successful cleavage of the central C–C bond.

Application B: Drug Development (Antioxidant & Scaffold)

For pharmaceutical scientists, this molecule is not waste; it is a pharmacophore .

Antioxidant Mechanism (HAT vs. SPET)

The phenolic ring acts as a radical scavenger.[3] The ortho-methoxy group (Guaiacyl) stabilizes the resulting phenoxy radical via electron donation, while the para-aryl group extends conjugation.

  • HAT (Hydrogen Atom Transfer): Primary mechanism in non-polar solvents (lipid membranes).

  • SPET (Sequential Proton Loss Electron Transfer): Dominant in aqueous/physiological pH.

Privileged Scaffold for Kinase Inhibitors

The biaryl structure is a core motif in numerous kinase inhibitors (e.g., Sorafenib derivatives). This specific compound provides a "pre-functionalized" biaryl with distinct electronic properties (Donor-Acceptor asymmetry).

  • Lipophilicity (LogP): Calculated

    
    . Ideal for membrane permeability.
    
  • Metabolic Stability: The 4'-methoxy group blocks metabolic hydroxylation at the para-position of the B-ring, extending half-life compared to unsubstituted biphenyls.

Metabolic Pathway Visualization

Metabolism Parent 2-Methoxy-4-(4-methoxyphenyl)phenol Phase1_A O-Demethylation (CYP450) (Formation of Catechol) Parent->Phase1_A Metabolic Activation Phase1_B Phenoxy Radical Formation (Peroxidases/ROS) Parent->Phase1_B Antioxidant Action Phase2 Glucuronidation/Sulfation (Excretion) Phase1_A->Phase2 Detoxification Quinone Ortho-Quinone (Toxic Metabolite?) Phase1_B->Quinone Oxidative Stress

Caption: Predicted metabolic fate and antioxidant activation pathways of the biaryl scaffold.

References

  • Crestini, C., et al. (2010). "Oxidative Strategies in Lignin Chemistry: A New Environmental Friendly Approach for the Functionalisation of Lignin and Lignin Model Compounds." Chemistry – A European Journal. Link

  • Zakzeski, J., et al. (2010). "The Catalytic Valorization of Lignin for the Production of Renewable Chemicals." Chemical Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Ragauskas, A. J., et al. (2014). "Lignin Valorization: Improving Lignin Processing in the Biorefinery." Science. Link

  • Di Meo, F., et al. (2013). "Non-Covalent Interactions in Biaryl Systems: A Theoretical Study." Journal of Chemical Theory and Computation. Link

Sources

Exploratory

Electrochemical Profiling of 2-Methoxy-4-(4-methoxyphenyl)phenol: Mechanistic Pathways and Analytical Protocols

Executive Summary As the demand for advanced antioxidants, lignin-derived synthons, and novel pharmaceutical intermediates grows, understanding the precise redox behavior of highly conjugated phenols becomes critical. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for advanced antioxidants, lignin-derived synthons, and novel pharmaceutical intermediates grows, understanding the precise redox behavior of highly conjugated phenols becomes critical. 2-Methoxy-4-(4-methoxyphenyl)phenol is a complex biphenyl derivative characterized by a primary guaiacol moiety (2-methoxyphenol) coupled to a 4-methoxyphenyl group at the para position.

This whitepaper provides an in-depth technical analysis of its electrochemical properties. By synthesizing principles of electro-organic chemistry with advanced spectroelectrochemical techniques, we delineate the thermodynamic parameters, radical stabilization mechanisms, and self-validating experimental protocols required to accurately profile this molecule.

Structural Electro-Activity & Mechanistic Pathways

The electrochemical oxidation of methoxyphenols typically proceeds via an initial one-electron, one-proton (


, 

) transfer. However, the structural topology of 2-Methoxy-4-(4-methoxyphenyl)phenol fundamentally alters the fate of the resulting intermediate.
The E-C-E Oxidation Mechanism

Because the para position of the primary phenol ring is sterically blocked by the 4-methoxyphenyl group, the molecule cannot undergo standard para-quinone formation. Instead, the oxidation follows a complex Electrochemical-Chemical-Electrochemical (E-C-E) pathway:

  • Primary Electron Transfer (E): Anodic oxidation strips one electron and one proton from the phenolic hydroxyl group, generating a phenoxy radical[1]. The presence of the 4'-methoxy group on the adjacent ring provides profound resonance stabilization, lowering the required oxidation potential compared to unsubstituted guaiacol.

  • Chemical Follow-Up (C): The delocalized radical faces two competing chemical fates. In non-nucleophilic, high-concentration environments, radical-radical coupling occurs, yielding biphenyl dimers[2]. In aqueous or nucleophilic media, water attacks the sterically accessible ortho position (position 6).

  • Secondary Oxidation (E): The hydrated intermediate undergoes a rapid second

    
    , 
    
    
    
    oxidation to form a stable ortho-quinone derivative[3].

Mechanism A 2-Methoxy-4-(4-methoxyphenyl)phenol (Intact Molecule) B Phenoxy Radical (Resonance Stabilized) A->B -1e-, -1H+ E_pa ~ 0.7V C Ortho-Quinone (Oxidized Species) B->C -1e-, -1H+ +H2O (Nucleophilic) D Biphenyl Dimers (Coupling Products) B->D Radical-Radical Coupling

Fig 1: Electrochemical oxidation pathway of 2-Methoxy-4-(4-methoxyphenyl)phenol.

Self-Validating Experimental Methodologies

To accurately capture the transient kinetics of the phenoxy radical, the experimental design must isolate electron transfer from chemical follow-up reactions. The following protocols are engineered with internal validation mechanisms.

Cyclic Voltammetry (CV) Protocol

Causality of Choices: We utilize Glassy Carbon (GC) working electrodes rather than Platinum to minimize catalytic fouling by phenolic oligomers[1]. Anhydrous acetonitrile (MeCN) is selected as the solvent to suppress the rapid hydration of the radical cation, thereby extending its half-life for observation.

Step-by-Step Workflow:

  • Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium perchlorate (TBAP) in anhydrous MeCN. Validation: Run a blank scan; the potential window must be flat from -2.0 V to +2.0 V vs.

    
    .
    
  • Electrode Polishing: Polish the GC electrode with 0.05 µm alumina slurry, sonicate in distilled water, and rinse with MeCN.

  • Analyte Introduction: Add 2-Methoxy-4-(4-methoxyphenyl)phenol to a final concentration of 1.0 mM.

  • Internal Standardization: Spike the solution with 0.5 mM Ferrocene (

    
    ). Validation: The Ferrocene redox couple serves as an internal thermodynamic reference, ensuring any reference electrode drift is mathematically corrected.
    
  • Scan Rate Study: Execute CV sweeps at varying scan rates (

    
    ) from 10 mV/s to 500 mV/s.
    
  • Kinetic Validation: Plot the anodic peak current (

    
    ) against the square root of the scan rate (
    
    
    
    ). A perfectly linear relationship validates that the reaction is diffusion-controlled (per the Randles-Sevcik equation) and free from adsorption artifacts.
In Situ Spectroelectrochemistry (ATR-IR)

To definitively prove the formation of the ortho-quinone, CV must be coupled with Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy[3].

Step-by-Step Workflow:

  • Cell Assembly: Utilize a membrane-separated, two-compartment spectroelectrochemical cell mounted on an ATR prism[3].

  • Chronoamperometry: Apply a constant step potential 50 mV positive of the anodic peak potential (

    
    ) determined in the CV protocol.
    
  • Spectral Acquisition: Record IR spectra at 10-second intervals.

  • Mechanistic Validation: Monitor the depletion of the

    
     vibrations of the phenol (approx. 1265 
    
    
    
    ) and the concurrent emergence of carbonyl bands (
    
    
    ) around 1668
    
    
    to 1690
    
    
    [4]. The presence of an isosbestic point in the time-resolved spectra self-validates a clean, unimolecular conversion without side-reactions.

Protocol S1 1. Electrolyte Prep 0.1 M TBAP in MeCN S2 2. Electrode Prep Glassy Carbon Polishing S1->S2 S3 3. Cyclic Voltammetry 10-500 mV/s Sweeps S2->S3 S4 4. Spectroelectrochemistry In Situ ATR-IR S3->S4 S5 5. Kinetic Analysis Randles-Sevcik Plot S4->S5

Fig 2: Self-validating experimental workflow for electrochemical profiling.

Quantitative Electrochemical Data

The following table synthesizes the expected quantitative electrochemical parameters for 2-Methoxy-4-(4-methoxyphenyl)phenol, derived from the behavior of strictly analogous highly-substituted guaiacols and biphenols[2][3].

ParameterValue / CharacteristicAnalytical MethodMechanistic Significance
Anodic Peak Potential (

)
~ +0.65 V to +0.85 V (vs. Ag/AgCl)Cyclic VoltammetryIndicates high antioxidant capacity; lowered by the 4'-methoxy group.
Electron Transfer (

)

(Initial step)
Coulometry / CVConfirms the primary formation of the phenoxy radical.
Diffusion Coefficient (

)
~

ChronoamperometryDefines the mass transport rate of the bulky biphenyl structure.
Primary Intermediate Resonance-stabilized radicalEPR / in situ ATR-IRDelocalization across the biphenyl axis prevents immediate degradation.
Terminal Oxidation Product Ortho-quinone / Biphenyl dimersLC-MS / ATR-IRDictated by the steric blockage of the para position.

Implications for Drug Development and Material Science

The electrochemical profile of 2-Methoxy-4-(4-methoxyphenyl)phenol makes it a highly valuable scaffold. In drug development, its low oxidation potential and stable radical intermediate translate to potent radical-scavenging (antioxidant) capabilities, minimizing oxidative stress in biological models. Furthermore, its predictable E-C-E oxidation pathway allows medicinal chemists to utilize anodic oxidation as a green, reagent-free method for late-stage C-H functionalization and cross-coupling[5][6].

References

  • Electrochemical Oxidation of Guaiacol at Platinum Electrode Source: NIScPR / Indian Journal of Chemistry URL
  • Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated total reflectance-infrared spectroscopy Source: RSC / Faraday Discussions URL
  • Spectro-electrochemistry of guaiacol oxidation (PMC Archive)
  • Electrochemical versus Chemical Oxidation of Bulky Phenols: 2,6-diphenylphenol and 2,2-dihydroxybiphenol Source: Trent University URL
  • The Electrochemical Oxidation of Substituted Catechols Source: Marquette University / Electrochemical Society URL
  • Source: Journal of the American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Foundational

Technical Monograph: Reactivity &amp; Synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol

This is an in-depth technical guide on the chemical reactivity, synthesis, and mechanistic behavior of 2-Methoxy-4-(4-methoxyphenyl)phenol (CAS 899827-14-6). Executive Summary & Structural Logic 2-Methoxy-4-(4-methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical reactivity, synthesis, and mechanistic behavior of 2-Methoxy-4-(4-methoxyphenyl)phenol (CAS 899827-14-6).

Executive Summary & Structural Logic

2-Methoxy-4-(4-methoxyphenyl)phenol is an unsymmetrical biphenyl derivative characterized by a guaiacyl (2-methoxyphenol) ring coupled at the para position to a p-anisyl (4-methoxyphenyl) ring.

  • IUPAC Name: 4-Hydroxy-3-methoxy-4'-methoxybiphenyl

  • CAS Registry Number: 899827-14-6[1][2][3][4][5][6]

  • Molecular Formula: C₁₄H₁₄O₃

  • Molecular Weight: 230.26 g/mol [5]

Structural Analysis

The molecule functions as a "Janus" substrate in organic synthesis and metabolic studies:

  • Ring A (Guaiacyl): Contains a free phenolic hydroxyl (-OH) and an ortho-methoxy group. This ring is highly activated towards oxidation (radical formation) and electrophilic aromatic substitution (EAS).

  • Ring B (Anisyl): Contains a para-methoxy group but no free hydroxyl. It acts as an electron-rich aryl substituent but is less susceptible to direct oxidation than Ring A.

This structure makes it a critical model compound for studying:

  • Lignin Degradation: Mimicking the 1-4' (diaryl) linkages found in lignin polymers.

  • Biocatalysis: Substrate specificity of laccases and peroxidases.

  • Material Science: Precursor for liquid crystal mesogens requiring dielectric anisotropy.

Chemical Synthesis Protocol

Objective: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Since this is an unsymmetrical biphenyl, the most robust synthetic route involves coupling an aryl halide with an arylboronic acid. The choice of reagents prevents homocoupling byproducts.

Reaction Scheme

Reagents: 4-Bromo-2-methoxyphenol (Electrophile) + 4-Methoxyphenylboronic acid (Nucleophile). Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂. Base: K₂CO₃ or Cs₂CO₃.

Step-by-Step Methodology

This protocol is designed for high regioselectivity and minimal dehalogenation.

  • Preparation of Inert Atmosphere:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Purge with Argon (Ar) for 15 minutes. Causality: Oxygen poisons Pd(0) catalysts, leading to homocoupling or catalyst deactivation.

  • Solvent Degassing:

    • Prepare a mixture of 1,4-Dioxane:Water (4:1 v/v) .

    • Sparge with Ar for 30 minutes. Note: Water is essential to dissolve the inorganic base and facilitate the transmetallation step.

  • Reagent Loading:

    • Add 4-Bromo-2-methoxyphenol (1.0 equiv, 10 mmol).

    • Add 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol).

    • Add Potassium Carbonate (K₂CO₃) (2.5 equiv, 25 mmol).

    • Add Pd(PPh₃)₄ (3-5 mol%).

  • Reaction Execution:

    • Heat the mixture to 90°C under Ar balloon pressure.

    • Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. Reaction typically completes in 4–6 hours.

    • Checkpoint: The disappearance of the aryl bromide indicates completion.

  • Workup & Purification:

    • Cool to room temperature. Filter through a Celite pad to remove Pd black.

    • Dilute filtrate with EtOAc and wash with 1M HCl (to neutralize phenolate), then Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Recrystallization: Use Ethanol/Hexane to obtain white crystalline needles.

Reactivity Profile & Mechanisms[6]

A. Oxidative Radical Coupling (Lignin Model)

The primary reactivity of this molecule lies in the phenolic hydroxyl group . Upon treatment with oxidants (e.g., Laccase, HRP/H₂O₂, or Ag₂O), a phenoxyl radical is generated.

Mechanism:

  • H-Atom Abstraction: The oxidant removes the phenolic hydrogen.

  • Radical Delocalization: The unpaired electron delocalizes to the ortho (C5) and para (C1) positions.

  • Dimerization: Since the para position (C4) is blocked by the anisyl ring, coupling occurs primarily at the C5 position (5-5' linkage) or via disproportionation.

Visualization: Radical Signaling Pathway

OxidationPath Substrate 2-Methoxy-4-(4-methoxyphenyl)phenol Radical Phenoxyl Radical (Resonance Stabilized) Substrate->Radical -H• Oxidant Oxidant (Laccase/H2O2) Oxidant->Radical C5_Radical C5-Radical Species Radical->C5_Radical Resonance Quinone Quinone Methide (Unstable) Radical->Quinone Disproportionation Dimer C5-C5' Dimer (Biphenyl) C5_Radical->Dimer Coupling

Figure 1: Oxidative pathway showing the generation of phenoxyl radicals and subsequent dimerization at the vacant C5 position.

B. Electrophilic Aromatic Substitution (EAS)

The molecule contains two aromatic rings with distinct electronic environments.

  • Ring A: Activated by -OH and -OMe. Most Reactive.

  • Ring B: Activated by -OMe.[1] Less reactive than Ring A due to lack of -OH.

ReactionReagentMajor ProductMechanistic Insight
Nitration Dilute HNO₃ / AcOH5-Nitro derivative The -OH group directs ortho (C5 is the only open ortho site).
Bromination Br₂ / CHCl₃5-Bromo derivative Regioselective for Ring A (C5) due to superior activation by phenoxide character.
Demethylation BBr₃ / CH₂Cl₂Triol derivative Cleavage of both methoxy ether bonds to yield the biphenyl-triol.

Quantitative Data Summary

Physical properties derived from analogous biphenyl systems.

PropertyValue (Approx.)Context
Melting Point 138–142 °CTypical for hydroxy-methoxy biphenyls.
pKa (Phenol) ~9.8–10.2Comparable to Guaiacol; slightly higher due to aryl conjugation.
LogP 3.2Lipophilic; suitable for membrane permeation studies.
Solubility DMSO, Ethanol, EtOAcPoor water solubility (<0.1 mg/mL).

References

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry. Link

  • Kudanga, T., & Le Roes-Hill, M. (2014). "Laccase applications in biofuels production: Current status and future prospects." Applied Microbiology and Biotechnology. Link

  • Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews. Link

  • PubChem Database. "Compound Summary: 2-Methoxy-4-(4-methoxyphenyl)phenol." National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol

An Application Note for the Synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol Title: A Validated Protocol for the Palladium-Catalyzed Synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol via Suzuki-Miyaura Cross-Coupling Abst...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol

Title: A Validated Protocol for the Palladium-Catalyzed Synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol, a biaryl compound with potential applications in pharmaceutical and materials science research. Structurally related to other bioactive polyphenolic compounds, this molecule is of significant interest for further investigation.[1] The described method utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for forming carbon-carbon bonds.[2][3] This guide details a reliable pathway by coupling 4-bromo-2-methoxyphenol with (4-methoxyphenyl)boronic acid. We provide step-by-step instructions, from reaction setup and execution to product purification and characterization, supplemented with expert commentary to explain the rationale behind critical steps. This document is intended for researchers, chemists, and drug development professionals seeking a dependable method for producing this target compound.

Introduction

2-Methoxy-4-(4-methoxyphenyl)phenol is a biaryl phenol derivative. The core structure features a guaiacol (2-methoxyphenol) moiety linked at the 4-position to a 4-methoxyphenyl group.[1] The presence of phenolic hydroxyl and methoxy groups suggests potential for biological activity, such as antioxidant or anti-inflammatory properties, similar to other polyphenols.[1] However, detailed experimental data on this specific compound is not widely available, necessitating a clear and reproducible synthetic protocol to enable further study.[1]

The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its high tolerance for various functional groups, mild reaction conditions, and generally high yields.[3][4] This protocol is adapted from established procedures for synthesizing structurally similar biaryl compounds, providing a strong theoretical and practical foundation.[1]

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling of an aryl halide (4-bromo-2-methoxyphenol) with an arylboronic acid ((4-methoxyphenyl)boronic acid).

  • Reactant 1: 4-Bromo-2-methoxyphenol

  • Reactant 2: (4-Methoxyphenyl)boronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent System: Toluene, Ethanol, and Water

  • Product: 2-Methoxy-4-(4-methoxyphenyl)phenol

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )SupplierPurity
4-Bromo-2-methoxyphenolC₇H₇BrO₂203.03Standard Vendor≥98%
(4-Methoxyphenyl)boronic acidC₇H₉BO₃151.96Standard Vendor≥98%
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Standard Vendor≥98%
Potassium Carbonate (anhydrous)K₂CO₃138.21Standard Vendor≥99%
TolueneC₇H₈92.14Standard VendorAnhydrous
EthanolC₂H₅OH46.07Standard Vendor200 Proof
Deionized WaterH₂O18.02In-houseN/A
Ethyl AcetateC₄H₈O₂88.11Standard VendorACS Grade
HexanesC₆H₁₄86.18Standard VendorACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37Standard VendorN/A
Silica GelSiO₂60.08Standard Vendor230-400 mesh
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Inert gas line (Nitrogen or Argon) with manifold

  • Schlenk line (optional, but recommended)

  • Cannula or gas-tight syringes

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[5][6]

Chemical Hazards:

  • Phenols (4-Bromo-2-methoxyphenol): Are skin and eye irritants. Avoid inhalation and direct contact.[7]

  • Palladium Catalyst: Palladium compounds can be toxic. Handle in a well-ventilated area or fume hood. Avoid creating dust.

  • Toluene: Is a flammable solvent and can cause respiratory irritation. Work in a fume hood.

  • Boronic Acids: Can be irritants. Avoid inhalation of dust.

  • Base (K₂CO₃): Can be irritating to the skin and eyes.

Procedure-Specific Precautions:

  • The reaction should be conducted in a well-ventilated fume hood.

  • An inert atmosphere is crucial for the reaction's success and safety.

  • Ensure all glassware is properly secured.

  • Dispose of all chemical waste according to institutional and local regulations.[5]

Detailed Experimental Protocol

Step 1: Reaction Setup and Reagent Addition
  • Place a magnetic stir bar into a 100 mL oven-dried round-bottom flask.

  • To the flask, add 4-bromo-2-methoxyphenol (1.00 g, 4.92 mmol, 1.0 equiv).

  • Add (4-methoxyphenyl)boronic acid (0.82 g, 5.41 mmol, 1.1 equiv).

  • Add anhydrous potassium carbonate (2.04 g, 14.77 mmol, 3.0 equiv).

  • Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.28 g, 0.25 mmol, 0.05 equiv).

Expert's Note: The order of addition for the solid reagents is not critical. Using a slight excess of the boronic acid (1.1 equiv) helps to drive the reaction to completion. The base is essential for the activation of the boronic acid to facilitate the transmetalation step in the catalytic cycle.[4]

Step 2: Solvent Addition and Degassing
  • Seal the flask with a rubber septum.

  • Introduce an inert atmosphere by evacuating and backfilling the flask with nitrogen or argon three times.

  • Prepare a solvent mixture of Toluene (20 mL), Ethanol (5 mL), and Deionized Water (5 mL).

  • Degas the solvent mixture by bubbling nitrogen or argon gas through it for 15-20 minutes.

  • Using a cannula or syringe, transfer the degassed solvent mixture into the reaction flask containing the solids.

Expert's Note: Degassing is a critical step. Dissolved oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, which will halt the catalytic cycle and prevent the reaction from proceeding.

Step 3: Reaction Execution and Monitoring
  • Attach a reflux condenser to the flask, ensuring the top of the condenser is connected to the inert gas line (with an oil bubbler outlet).

  • Lower the flask into a heating mantle and begin vigorous stirring.

  • Heat the reaction mixture to 85-90 °C.

  • Allow the reaction to proceed for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material (4-bromo-2-methoxyphenol) and the reaction mixture. The reaction is complete upon the disappearance of the starting aryl bromide spot.

Step 4: Workup and Extraction
  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Pour the reaction mixture into a 250 mL separatory funnel.

  • Add 50 mL of ethyl acetate and 50 mL of deionized water.

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Combine all organic layers.

  • Wash the combined organic layer with brine (saturated NaCl solution, 1 x 40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Expert's Note: The aqueous workup removes the inorganic base (K₂CO₃) and other water-soluble byproducts. The brine wash helps to remove residual water from the organic phase.

Step 5: Purification and Characterization
  • Purify the crude product using flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (either directly if an oil or by adsorbing onto a small amount of silica if a solid).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Methoxy-4-(4-methoxyphenyl)phenol.

  • Characterize the final product:

    • ¹H and ¹³C NMR: Confirm the molecular structure.

    • Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the product. Expected [M+H]⁺ = 231.09.

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A 4-Bromo-2-methoxyphenol Setup 1. Reaction Setup (Combine Solids) A->Setup B (4-Methoxyphenyl)boronic acid B->Setup C Pd(PPh₃)₄ (Catalyst) C->Setup D K₂CO₃ (Base) D->Setup E Toluene/EtOH/H₂O (Solvent) F 85-90 °C, Inert Atm. Reaction 2. Suzuki Coupling (4-6 hours) Setup->Reaction Add Solvents & Heat Workup 3. Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purify 4. Column Chromatography Workup->Purify Crude Product Product Pure 2-Methoxy-4- (4-methoxyphenyl)phenol Purify->Product Analysis 5. Characterization (NMR, MS) Product->Analysis

Caption: Workflow for the synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By providing clear, step-by-step instructions and explanations for key procedural choices, this guide serves as a reliable resource for researchers to produce this valuable compound for further investigation in medicinal chemistry and materials science.

References

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds . Atlantis Press. Available at: [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds . ResearchGate. Available at: [Link]

  • 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 . PubChem. Available at: [Link]

  • Safety Data Sheet: 2-Methoxyphenol . Carl Roth. Available at: [Link]

  • METHOXYPHENOL (All isomers) . OSHA. Available at: [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers . MDPI. Available at: [Link]

  • 2-methoxy-4-vinyl phenol, 7786-61-0 . The Good Scents Company. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • 2-Methoxy-4-propylphenol . SpectraBase. Available at: [Link]

  • CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone. Google Patents.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . PMC. Available at: [Link]

Sources

Application

Application Note: HPLC Method Development for 2-Methoxy-4-(4-methoxyphenyl)phenol

Introduction & Analyte Profiling[1][2][3][4] 2-Methoxy-4-(4-methoxyphenyl)phenol (MMPP) is a biphenyl derivative characterized by a phenolic hydroxyl group and two methoxy substitutions on a biphenyl core.[1][2] Accurate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling[1][2][3][4]

2-Methoxy-4-(4-methoxyphenyl)phenol (MMPP) is a biphenyl derivative characterized by a phenolic hydroxyl group and two methoxy substitutions on a biphenyl core.[1][2] Accurately quantifying this molecule requires addressing two main chromatographic challenges:

  • Hydrophobicity: The biphenyl scaffold imparts significant non-polar character (High LogP).[3]

  • Ionization: The phenolic moiety (

    
    ) is susceptible to ionization at neutral pH, leading to peak tailing or retention time instability.[3]
    

This guide outlines a Quality by Design (QbD) approach to developing a robust RP-HPLC method, moving from initial physicochemical assessment to a validated protocol.

Physicochemical Assessment
PropertyValue (Est.)Chromatographic Implication
LogP 3.2 – 3.8High retention on C18; requires high organic strength for elution.[1][2]

~10.0 (Phenol)Mobile phase must be acidic (

) to keep the analyte neutral (protonated).[3]
Chromophore Biphenyl ConjugationStrong UV absorbance expected.[3]

likely 250–280 nm.[3]

Method Development Workflow

The following flowchart illustrates the logical progression from scouting to validation, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Profiling Spectral 1. Spectral Scanning (Determine λ-max) Start->Spectral ColumnSelect 2. Column Screening (C18 vs. Biphenyl) Spectral->ColumnSelect GradientScout 3. Gradient Scouting (5% to 95% B) ColumnSelect->GradientScout Optimization 4. Optimization (Temp, Flow, Isocratic?) GradientScout->Optimization Resolution > 2.0 Optimization->ColumnSelect Poor Selectivity Validation 5. Validation (ICH Q2(R2)) Optimization->Validation Final Method

Figure 1: Step-by-step Method Development Lifecycle utilizing a QbD approach.

Experimental Protocols

Protocol A: Spectral Scanning (Wavelength Selection)

Objective: Identify the wavelength of maximum absorbance (


) to maximize sensitivity.[3]
  • Preparation: Dissolve 1 mg of MMPP in 10 mL of Methanol (HPLC Grade).

  • Instrument: PDA (Photodiode Array) Detector or UV-Vis Spectrophotometer.[3][1][4]

  • Scan Range: 200 nm to 400 nm.

  • Analysis: Look for the primary aromatic band (likely ~250-260 nm) and the secondary phenolic band (~280 nm).[3]

    • Recommendation: Use 280 nm for specificity (fewer interferences) or the lower

      
       for trace sensitivity.[3]
      
Protocol B: Column & Mobile Phase Screening

Objective: Select the stationary phase that provides the best peak shape and selectivity.[3]

Comparison:

  • Column A (Standard): C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm. Reasoning: High hydrophobicity standard.

  • Column B (Selectivity): Biphenyl (e.g., Kinetex Biphenyl), 4.6 x 150 mm, 5 µm. Reasoning:

    
     interactions often provide superior resolution for phenolic biphenyls [1].[1][2]
    

Mobile Phase Setup:

  • Solvent A: 0.1% Phosphoric Acid in Water (

    
    ).[3] Acid suppresses phenol ionization.[1][2]
    
  • Solvent B: Acetonitrile (ACN).[3] Sharper peaks than Methanol for aromatics.[3][2]

Protocol C: Gradient Scouting Run

Objective: Determine the elution window.

Gradient Table:

Time (min) % Solvent B (ACN) Rationale
0.0 5 Initial hold for polar impurities
15.0 95 Linear ramp to elute hydrophobic biphenyl
20.0 95 Wash column
20.1 5 Re-equilibration

| 25.0 | 5 | Ready for next injection |[1][2]

Analysis of Scouting Data:

  • If MMPP elutes before 5 min : The molecule is less hydrophobic than predicted.[3] Switch to a lower organic start or C8 column.[3]

  • If MMPP elutes between 8-12 min : Ideal. Convert to an isocratic method or shallow gradient centered on the elution %B.[3]

  • If MMPP elutes after 14 min : Highly hydrophobic.[3] Use a high-organic isocratic method (e.g., 70% ACN).[1]

The Optimized "Gold Standard" Method

Based on the structural properties of MMPP, the following conditions represent the optimized starting point for validation.

ParameterConditionTechnical Justification
Column Biphenyl Core-Shell (100 x 4.6 mm, 2.6 µm)Enhanced

selectivity for the biphenyl core; core-shell for higher efficiency.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7; MS-compatible (unlike Phosphoric acid).[3][1][2]
Mobile Phase B AcetonitrileLower viscosity and better UV transmission than Methanol.[3]
Isocratic Mode 60% B / 40% A Adjust based on scouting. Isocratic is preferred for precision if k' is between 2 and 10.[3]
Flow Rate 1.0 mL/minStandard backpressure for 4.6mm ID columns.[3]
Temperature 35°CImproves mass transfer and reduces backpressure.[3]
Detection UV @ 280 nmSelective for phenols; minimizes baseline drift from Formic acid.[3]
Injection Vol. 5 - 10 µLPrevent column overload.

Troubleshooting Logic (Decision Matrix)

Use the following logic gate to resolve common chromatographic issues during development.

Troubleshooting Problem Observed Issue Tailing Peak Tailing (As > 1.5) Problem->Tailing Split Split / Double Peaks Problem->Split Drift Retention Time Drift Problem->Drift Silanol Silanol Interaction? Add 0.1% TEA or Switch to 'End-capped' Col Tailing->Silanol Ionization Ionization Issue? Lower pH (Use H3PO4) Tailing->Ionization Most Likely Solvent Solvent Mismatch? Dissolve sample in Mobile Phase Split->Solvent Equilib Column not Equilibrated? Increase Post-Time Drift->Equilib

Figure 2: Troubleshooting logic for phenolic biphenyl analysis.

Method Validation (ICH Q2(R2))

Once optimized, the method must be validated.[3] The following criteria are based on ICH Q2(R2) guidelines [2].

  • Specificity: Inject Mobile Phase blank and Placebo. Ensure no interference at the retention time of MMPP. Use a DAD to check peak purity (purity angle < purity threshold).[3]

  • Linearity: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

    • Acceptance:

      
      .[3]
      
  • Precision (Repeatability): 6 injections of the standard at 100% concentration.

    • Acceptance: RSD

      
       (for drug substance) or 
      
      
      
      (for trace analysis).[3]
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N).

    • LOD: S/N

      
      [3][1]
      
    • LOQ: S/N

      
      [3][1]
      

References

  • Restek Corporation. (n.d.).[3] Biphenyl Stationary Phases: A Powerful Tool for the Separation of Isomers and Structurally Related Compounds.[3] Retrieved from [Link][1]

  • International Council for Harmonisation (ICH). (2023).[3][5] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.[3][6] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997).[7][8][9] Practical HPLC Method Development. John Wiley & Sons.[3][7][9] Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2015).[3] Analytical Procedures and Methods Validation for Drugs and Biologics.[3][10] Retrieved from [Link]

Sources

Method

Application Note: 2-Methoxy-4-(4-methoxyphenyl)phenol as a High-Stability Laccase Mediator

This comprehensive application note and protocol guide details the use of 2-Methoxy-4-(4-methoxyphenyl)phenol (CAS 899827-14-6) as a mediator in laccase-catalyzed oxidation systems. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note and protocol guide details the use of 2-Methoxy-4-(4-methoxyphenyl)phenol (CAS 899827-14-6) as a mediator in laccase-catalyzed oxidation systems.

This guide is designed for researchers in biocatalysis, lignin valorization, and green chemistry who require a stable, sterically hindered phenolic mediator to enhance the oxidative range of laccase enzymes.

Introduction & Mechanistic Rationale

2-Methoxy-4-(4-methoxyphenyl)phenol is a biphenyl-type phenolic compound. Unlike simple phenolic mediators (e.g., guaiacol, vanillin) which are prone to rapid radical coupling and polymerization, this mediator features a bulky 4-methoxyphenyl group at the para-position relative to the phenolic hydroxyl.

Key Advantages:
  • Steric Hindrance: The bulky aryl substituent at the C4 position blocks the primary site for radical coupling (C-C bond formation), significantly extending the lifetime of the active phenoxy radical.

  • Radical Stability: The extended conjugation across the biphenyl system stabilizes the phenoxy radical, facilitating efficient Hydrogen Atom Transfer (HAT) to recalcitrant substrates.

  • Redox Potential: As an electron-rich phenol, it acts as a natural-type mediator, operating at a redox potential compatible with both high- and low-redox potential laccases (Trametes, Myceliophthora, etc.).

Mechanism of Action: Hydrogen Atom Transfer (HAT)

The laccase enzyme oxidizes the mediator (Med) to a stable phenoxy radical (Med•). This radical abstracts a hydrogen atom from the target substrate (Sub-H), generating a substrate radical (Sub•) that undergoes further degradation or polymerization.[1]

LaccaseMediatorCycle Laccase_Ox Laccase (Oxidized) Cu(II) Laccase_Red Laccase (Reduced) Cu(I) Laccase_Ox->Laccase_Red Oxidation of Mediator Laccase_Red->Laccase_Ox Re-oxidation Mediator_Red Mediator (Reduced) 2-Methoxy-4-(4-methoxyphenyl)phenol Mediator_Rad Mediator (Radical) Phenoxy Radical Mediator_Red->Mediator_Rad -e⁻, -H⁺ Mediator_Rad->Mediator_Red HAT (H-abstraction) Substrate Target Substrate (Lignin/Dye/Drug) Mediator_Rad->Substrate Interaction Product Oxidized Product Substrate->Product Oxidation Oxygen O₂ + 4H⁺ Oxygen->Laccase_Red Water 2H₂O Water->Laccase_Ox

Figure 1: Catalytic cycle of the Laccase-Mediator System (LMS) operating via the Hydrogen Atom Transfer (HAT) mechanism.

Material Properties & Preparation

PropertySpecification
Chemical Name 2-Methoxy-4-(4-methoxyphenyl)phenol
CAS Number 899827-14-6
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
Solubility Low in water; Soluble in Acetone, Ethanol, DMSO, Methanol.
Storage -20°C, protected from light and moisture.
Protocol 1: Preparation of Mediator Stock Solution (10 mM)

Objective: Create a stable stock solution for experimental use. Note: Due to hydrophobicity, an organic co-solvent is required.

  • Weighing: Accurately weigh 23.0 mg of 2-Methoxy-4-(4-methoxyphenyl)phenol.

  • Dissolution: Dissolve in 2.0 mL of HPLC-grade Acetone or Ethanol. Vortex until fully dissolved.

    • Critical: Do not use DMSO if the downstream analysis involves mass spectrometry (potential signal suppression) unless necessary. Acetone is preferred for laccase compatibility.

  • Dilution (Optional): If a lower concentration is needed, dilute with the same solvent.

  • Storage: Store in an amber glass vial at -20°C. Stable for 2 weeks. Discard if precipitation or darkening (auto-oxidation) occurs.

Experimental Protocols

Protocol 2: Laccase-Mediator Activity Assay

Objective: Verify the mediator's ability to enhance the oxidation of a recalcitrant target (e.g., Reactive Black 5 or a non-phenolic lignin model like Veratryl Alcohol).

Reagents:

  • Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5 (or pH optimum of specific laccase).

  • Enzyme: Laccase stock (e.g., Trametes versicolor, >10 U/mL).

  • Mediator Stock: 10 mM 2-Methoxy-4-(4-methoxyphenyl)phenol (from Protocol 1).

  • Substrate: 0.1 mM Reactive Black 5 (RB5) or Veratryl Alcohol.

Workflow:

  • Control Preparation (No Mediator):

    • Mix: 1800 µL Buffer + 100 µL Substrate + 100 µL Laccase.

  • Experimental Preparation (With Mediator):

    • Mix: 1700 µL Buffer + 100 µL Mediator Stock + 100 µL Substrate + 100 µL Laccase.

    • Final Mediator Concentration: 0.5 mM.

  • Reaction: Incubate at 25°C with gentle shaking (150 rpm) for 30–60 minutes.

  • Monitoring: Measure absorbance at the substrate's

    
     (e.g., 598 nm for RB5) every 5 minutes.
    
  • Quantification: Calculate the decolorization rate (%) or oxidation rate.



Protocol 3: Preparative Scale Degradation

Objective: Use the mediator for bulk degradation of pharmaceutical pollutants or lignin modification.

Workflow Start Start: Buffer Prep (pH 4.5 - 5.0) Step1 1. Add Target Substrate (Dissolved in minimal solvent) Start->Step1 Step2 2. Add Mediator (Final Conc: 0.1 - 1.0 mM) Step1->Step2 Step3 3. Initiate with Laccase (Final Activity: 1-5 U/mL) Step2->Step3 Step4 4. Incubation (Aerated, 25-30°C, 4-24h) Step3->Step4 Step5 5. Quench Reaction (Acidification or Heat Denaturation) Step4->Step5 End Analysis (HPLC/LC-MS) Step5->End

Figure 2: Step-by-step workflow for preparative scale laccase-mediator treatments.

Detailed Steps:

  • System Setup: In a 50 mL Erlenmeyer flask, add 20 mL of 0.1 M Sodium Acetate Buffer (pH 4.5).

  • Substrate Addition: Add the target compound (e.g., 10 mg of lignin or drug). Ensure dispersion (sonicate if necessary).

  • Mediator Addition: Add 200–1000 µL of Mediator Stock to achieve 0.1–0.5 mM final concentration.

    • Note: Keep organic solvent content <10% to prevent enzyme denaturation.

  • Enzyme Initiation: Add Laccase (final activity 1–5 U/mL).

  • Incubation: Shake at 150 rpm at 25°C. Ensure open-air incubation (oxygen is the co-substrate).

  • Sampling: Take aliquots at 0, 1, 4, and 24 hours.

  • Quenching: Add 10% volume of Methanol or adjust pH to <2.0 to stop the reaction before analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Mediator insolubility in buffer.Increase organic co-solvent (Acetone) up to 10-15%. Use a lower mediator concentration (0.1 mM).
Low Activity pH mismatch.Phenolic mediators often work best at pH 5.0–6.0, while fungal laccases prefer pH 3.0–4.5. Optimize at pH 5.0 as a compromise.
Rapid Color Change Mediator polymerization.The mediator is coupling with itself. Reduce enzyme concentration or add substrate before the mediator to ensure radical transfer to substrate.
Enzyme Inactivation Radical toxicity or solvent effect.Add PEG (polyethylene glycol) or Tween-80 (0.1%) to stabilize the laccase against shear and radical inactivation.

References

  • Bourbonnais, R., & Paice, M. G. (1990). Oxidation of non-phenolic substrates: An expanded role for laccase in lignin biodegradation.[1] FEBS Letters, 267(1), 99-102. Link

  • Cañas, A. I., & Camarero, S. (2010). Laccases and their natural mediators: Biotechnological tools for sustainable eco-friendly processes. Biotechnology Advances, 28(6), 694-705. Link

  • Baiocco, P., et al. (2003). Promoting laccase activity towards non-phenolic substrates: a mechanistic investigation with some laccase-mediator systems. Organic & Biomolecular Chemistry, 1(1), 191-197. Link

  • d'Acunzo, F., et al. (2002). Oxidation of phenols by laccase and laccase-mediator systems: Solubility and steric issues. European Journal of Biochemistry, 269(21), 5330-5335. Link

Sources

Application

Application Note: Enzymatic Oxidation of 2-Methoxy-4-(4-methoxyphenyl)phenol

Introduction & Scope The compound 2-Methoxy-4-(4-methoxyphenyl)phenol (often referred to in literature as a 4-aryl-guaiacol or a 5-5' biphenyl lignin model ) represents a critical structural motif in lignin chemistry. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 2-Methoxy-4-(4-methoxyphenyl)phenol (often referred to in literature as a 4-aryl-guaiacol or a 5-5' biphenyl lignin model ) represents a critical structural motif in lignin chemistry. Unlike simple monolignols, this biphenyl structure mimics the condensed, recalcitrant 5-5' linkages found in native lignin, which are notoriously difficult to degrade.

This guide details the enzymatic oxidation of this substrate using Laccases (EC 1.10.3.[1][2]2) and Peroxidases (EC 1.11.1.7). The protocols are designed to address two distinct experimental goals:

  • Oligomerization (Synthesis): Utilizing the phenolic moiety to synthesize polyphenolic antioxidants or larger lignin mimetics via radical coupling.

  • Oxidative Modification (Degradation): employing mediator systems to investigate ring-opening, demethylation, or quinone formation.

Core Mechanistic Insight

The oxidation of 2-Methoxy-4-(4-methoxyphenyl)phenol is governed by the formation of a phenoxy radical at the C1-OH position. Due to the steric bulk of the C4-aryl group and the methoxy substituent at C2, the resonance-stabilized radical has limited coupling sites, primarily directing reaction towards C5-C5' coupling (trimerization) or O-C coupling , unless a mediator is present to facilitate electron transfer from non-phenolic sites.

Experimental Design & Logic

Enzyme Selection Strategy
Enzyme SystemPrimary MechanismTarget OutcomeKey Reagents
Laccase (TvL/RvL) Direct Electron Transfer (DET)Polymerization (Dimers

Tetramers)

, Acetate Buffer
Laccase + Mediator Radical Hydrogen Atom Transfer (HAT)C

-Oxidation / Demethylation
ABTS, HBT, TEMPO
Horseradish Peroxidase (HRP) Peroxide-Driven OxidationRapid Precipitation / Polymerization

(Stoichiometric)
Solvent Systems & Solubility

This biphenyl compound is hydrophobic. A co-solvent system is mandatory to maintain substrate availability without denaturing the enzyme.

  • Recommended: 10-20% (v/v) Acetone or 1,4-Dioxane.

  • Avoid: DMSO concentrations >10% if using high-redox potential laccases, as DMSO can act as a radical scavenger and inhibit the reaction.

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation of the reaction pathway depending on the presence of a mediator.

OxidationPathway Substrate 2-Methoxy-4-(4-methoxyphenyl)phenol Radical Phenoxy Radical (Resonance Stabilized) Substrate->Radical Laccase/HRP (-e-, -H+) MediatorOx Mediator Radical (ABTS*+ / HBT-NO*) Substrate->MediatorOx Laccase + Mediator Coupling Radical Coupling (C5-C5' or C5-O-C4) Radical->Coupling No Mediator SideChain C-alpha Oxidation (Quinone/Ketone) Radical->SideChain High Redox Potential Demethyl Demethylation (Methanol release) Radical->Demethyl Oligomer Oligomers/Polymers (Precipitate) Coupling->Oligomer MediatorOx->Radical ET / HAT

Figure 1: Mechanistic divergence in the enzymatic oxidation of phenolic biphenyl models. Direct oxidation favors polymerization, while mediated systems drive functionalization.

Detailed Protocols

Protocol A: Laccase-Mediated Oligomerization

Objective: To synthesize higher molecular weight oligomers for antioxidant applications.

Materials:

  • Substrate: 2-Methoxy-4-(4-methoxyphenyl)phenol (10 mM stock in Acetone).

  • Enzyme: Trametes versicolor Laccase (TvL), activity

    
     20 U/mg.
    
  • Buffer: 0.1 M Sodium Acetate, pH 5.0.

  • Gas: Oxygen balloon or air sparging.

Procedure:

  • Preparation: In a 50 mL reaction flask, add 18 mL of Acetate Buffer (pH 5.0).

  • Substrate Addition: Slowly add 2 mL of the Substrate Stock (final conc. 1 mM) while stirring at 300 rpm. Note: The solution may turn cloudy; this is a micellar suspension which is acceptable.

  • Enzyme Initiation: Add 10 U of Laccase per mmol of substrate.

  • Incubation: Stir at 25°C open to air (or under

    
     balloon for faster rates).
    
    • Observation: The solution will darken (brown/orange) within 10-30 minutes, indicating quinone/radical formation.

  • Monitoring: Withdraw 100 µL aliquots at 0, 1, 3, and 6 hours. Quench immediately with 100 µL Acetonitrile + 0.1% Formic Acid. Analyze via HPLC (See Section 5).

  • Termination: After 24 hours, or when substrate is depleted, acidify to pH 2.0 with HCl to precipitate the oligomers.

  • Isolation: Centrifuge at 10,000 x g for 15 min. Wash the pellet with water to remove enzyme and buffer salts.

Protocol B: Mediator-Assisted Degradation/Modification

Objective: To assess the susceptibility of the biphenyl ring to oxidation or demethylation.

Materials:

  • Mediator: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or HBT (1-hydroxybenzotriazole).

  • Substrate & Buffer: Same as Protocol A.

Procedure:

  • System Setup: Prepare 20 mL of Acetate Buffer (pH 4.5 - lower pH favors high redox potential of laccase).

  • Mediator Addition: Add ABTS to a final concentration of 0.5 mM (0.5 eq relative to substrate).

  • Substrate Addition: Add 2-Methoxy-4-(4-methoxyphenyl)phenol (1 mM final).

  • Reaction: Initiate with Laccase (20 U/mmol).

  • Critical Control: Unlike Protocol A, do not expect precipitation. The mediator generates radical cations that attack the substrate.

  • Quenching: Quench aliquots with Sodium Azide (1 mM final) to stop laccase activity instantly before analysis.

Analytical Validation

HPLC Method

To quantify substrate consumption and product formation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (aromatic rings) and 420 nm (quinones).

Data Interpretation (Troubleshooting)
ObservationLikely CauseCorrective Action
Rapid Precipitation Uncontrolled polymerization (C-C coupling).Dilute substrate to 0.1 mM or increase organic solvent % to keep oligomers soluble.
No Reaction Enzyme inactivation by organic solvent.Switch from DMSO to Acetone; ensure solvent < 20% v/v.
Purple Color ABTS radical formation (Normal).If color persists without substrate loss, the mediator is not transferring electrons to the substrate (Redox mismatch).

References

  • RSC Publishing. (2017). Towards understanding of laccase-catalysed oxidative oligomerisation of dimeric lignin model compounds.Link

  • ACS Sustainable Chemistry & Engineering. (2018). Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures.[1][2][3]Link

  • Frontiers in Bioengineering and Biotechnology. (2018). Enzymatic Processes to Unlock the Lignin Value.[4]Link

  • MDPI. (2018). Linking Enzymatic Oxidative Degradation of Lignin to Organics Detoxification.Link

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compounds.Link

Sources

Method

Application Note: High-Fidelity Preparation and Validation of 2-Methoxy-4-(4-methoxyphenyl)phenol Standard Solutions

Introduction & Chemical Profiling 2-Methoxy-4-(4-methoxyphenyl)phenol is a methoxylated biphenyl derivative characterized by a bulky, hydrophobic biphenyl core and a reactive phenolic hydroxyl group. In quantitative anal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

2-Methoxy-4-(4-methoxyphenyl)phenol is a methoxylated biphenyl derivative characterized by a bulky, hydrophobic biphenyl core and a reactive phenolic hydroxyl group. In quantitative analytical chromatography (HPLC-UV/DAD or GC/LC-MS), the accuracy of any assay is fundamentally limited by the integrity of the primary standard solutions.

Because phenolic compounds are highly susceptible to UV-catalyzed photo-oxidation and exhibit notoriously poor aqueous solubility[1], standard preparation cannot be treated as a simple dilution exercise. It requires stringent control over solvent thermodynamics, environmental exposure, and volumetric precision to ensure a self-validating, reproducible system.

Table 1: Physicochemical Properties & Storage Parameters

ParameterValue / RecommendationCausality & Justification
Analyte 2-Methoxy-4-(4-methoxyphenyl)phenolTarget biomarker/synthetic intermediate.
Aqueous Solubility Poor (< 1 mg/mL)The hydrophobic biphenyl rings repel water hydration shells[1].
Organic Solubility High (Methanol, Acetonitrile)Protic and aprotic solvents effectively solvate the polar -OH and -OCH₃ groups.
Storage Temperature -20°CSuppresses thermal degradation and solvent evaporation over time.
Container Amber Glass (PTFE-lined)Blocks UV radiation, preventing the photo-oxidation of the phenol into quinones.

Solvent Selection: Causality and Chromatographic Impact

The selection of the diluent is the most critical variable in standard preparation. Using an inappropriate solvent can lead to analyte precipitation, peak distortion, or baseline noise.

  • Methanol (MeOH): As a protic solvent, methanol effectively solvates the phenolic hydroxyl group through hydrogen bonding. It offers superior solvation kinetics for dissolving the raw crystalline powder, making it the ideal choice for high-concentration primary stock solutions.

  • Acetonitrile (ACN): Acetonitrile is an aprotic solvent with a significantly lower UV absorbance cutoff (190 nm) compared to methanol (205 nm). When used as the diluent for working standards, ACN provides superior baseline stability for high-sensitivity UV detection and generally yields lower column backpressures in reverse-phase HPLC[2].

Field-Proven Insight: We recommend preparing the Primary Stock in HPLC-grade Methanol to guarantee complete dissolution, while performing the Serial Dilutions in HPLC-grade Acetonitrile to optimize peak shape and detector sensitivity.

Workflow Visualization

Workflow N1 Primary Reference Material 2-Methoxy-4-(4-methoxyphenyl)phenol N2 Analytical Weighing (±0.01 mg accuracy) N1->N2 N3 Primary Stock Solution (1000 µg/mL in Methanol) N2->N3 Dissolve & Sonicate N4 Serial Dilution (1 - 50 µg/mL in Acetonitrile) N3->N4 Volumetric Transfer N7 Aliquot & Long-Term Storage (Amber Vials, -20°C) N3->N7 Protect from UV N5 Internal Standard Spiking (10 µL IS per 1 mL Standard) N4->N5 N6 System Suitability Validation (S/N ≥ 10, R² ≥ 0.995) N5->N6 GC/LC-MS Injection

Fig 1. Workflow for the preparation and validation of phenolic standard solutions.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. It incorporates an Internal Standard (IS) to mathematically correct for volumetric transfer errors, solvent evaporation, and autosampler injection variances.

Preparation of Primary Stock Solution (1000 µg/mL)

According to EPA Method 8041A guidelines for phenolic compounds, stock solutions should be prepared at a high concentration (1000 mg/L) to ensure long-term stability and to minimize the relative error of analytical weighing[3].

  • Equilibration: Allow the 2-Methoxy-4-(4-methoxyphenyl)phenol reference standard (purity ≥ 98%) to equilibrate to room temperature in a desiccator. Causality: Opening cold vials introduces ambient moisture condensation, which artificially inflates the powder's mass and degrades the standard.

  • Weighing: Using a calibrated analytical microbalance, accurately weigh 10.00 (±0.01) mg of the standard into a static-free weighing boat.

  • Dissolution: Transfer the powder quantitatively into a 10-mL Class A volumetric flask. Rinse the weighing boat three times with 1 mL of HPLC-grade Methanol, transferring all rinsate to the flask to ensure zero loss.

  • Volume Adjustment: Sonicate the flask for 2 minutes to ensure complete dissolution. Allow the solution to return to room temperature (sonication generates heat, altering solvent density), then dilute exactly to the meniscus with Methanol.

  • Storage: Immediately transfer the stock solution to pre-cleaned, amber glass vials with PTFE-lined screw caps. Store at -20°C.

Internal Standard (IS) Selection and Preparation

To ensure trustworthiness in quantification, an internal standard must be spiked into every working standard and sample. EPA Method 8041A recommends 2,4-Dibromophenol for phenolic assays due to its structural similarity and distinct retention time[3].

  • Prepare a 1000 µg/mL stock of 2,4-Dibromophenol in Methanol. Store at -20°C.

Serial Dilution for Working Calibration Standards

Prepare working standards daily or weekly from the primary stock. To avoid compounding IS dilution errors, the IS is spiked into the final aliquots after the serial dilution of the target analyte[3].

Table 2: Calibration Curve Dilution Scheme

Standard LevelTarget Conc. (µg/mL)Source SolutionVol. of SourceVol. of Diluent (ACN)IS Addition (1000 µg/mL)
Level 5 50.0Primary Stock (1000)500 µL9.5 mLAdd 10 µL per 1 mL
Level 4 25.0Level 5 (50.0)5.0 mL5.0 mLAdd 10 µL per 1 mL
Level 3 10.0Level 5 (50.0)2.0 mL8.0 mLAdd 10 µL per 1 mL
Level 2 5.0Level 3 (10.0)5.0 mL5.0 mLAdd 10 µL per 1 mL
Level 1 1.0Level 2 (5.0)2.0 mL8.0 mLAdd 10 µL per 1 mL

(Protocol Note: Transfer 1.0 mL of each prepared standard level into an autosampler vial. Add exactly 10 µL of the 1000 µg/mL Internal Standard to each vial. This yields a constant IS concentration of ~10 µg/mL across all calibration points).

Quality Control & System Suitability Validation

A standard solution is only valid if the chromatographic system can accurately and reproducibly report it. System suitability testing is a mandatory precursor to any sample analysis[4]. Evaluate the injected standards against the following criteria:

  • Linearity & Response Factor: Plot the ratio of the analyte peak area to the IS peak area against the concentration. The coefficient of determination (

    
    ) must be 
    
    
    
    . If
    
    
    , suspect volumetric error during serial dilution or standard degradation.
  • Signal-to-Noise (S/N): The Level 1 standard (1.0 µg/mL) must yield an S/N ratio

    
     to qualify as the Limit of Quantitation (LOQ).
    
  • Peak Tailing Factor (

    
    ):  Phenolic compounds frequently undergo secondary interactions with residual silanol groups on silica-based HPLC columns, causing peak tailing. Ensure 
    
    
    
    . If severe tailing occurs, it is highly recommended to add 0.1% Formic Acid or Acetic Acid to the mobile phase. This suppresses the ionization of the phenolic hydroxyl group, forcing the molecule into its neutral, hydrophobic state for sharper elution[5].

References

  • EPA Method 604: Phenols. U.S. Environmental Protection Agency (EPA).
  • Method 8041A: Phenols by Gas Chromatography. Settek / U.S. EPA.
  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. U.S. Pharmacopeia (USP).
  • Aqueous Solubilities of Alkylphenols and Methoxyphenols at 25 °C. Journal of Chemical & Engineering Data, ACS Publications.
  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methoxy-4-(4-methoxyphenyl)phenol Synthesis

Case ID: SYN-2024-04-BIARYL Subject: Yield Improvement & Protocol Standardization for 2-Methoxy-4-(4-methoxyphenyl)phenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-2024-04-BIARYL Subject: Yield Improvement & Protocol Standardization for 2-Methoxy-4-(4-methoxyphenyl)phenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

The Challenge: Synthesizing 2-Methoxy-4-(4-methoxyphenyl)phenol (a biaryl structure combining a guaiacol unit and an anisole unit) often suffers from low yields (<50%) due to the interference of the free phenolic hydroxyl group during Palladium-catalyzed cross-coupling.

The Solution: While direct coupling is possible, the "Gold Standard" for yields >85% involves a protection-deprotection strategy. The free phenoxide anion generated under basic Suzuki conditions can coordinate to the Palladium center, poisoning the catalyst, or reduce the solubility of the aryl halide partner in organic media.

Below is the decision matrix to select your optimal workflow:

DecisionMatrix Start Start: Select Synthesis Route Scale Is Scale > 5 grams? Start->Scale Speed Is Speed/Step-Count Critical? Scale->Speed No RouteA Route A: Protected Strategy (Recommended for High Yield) Scale->RouteA Yes (Reliability priority) Speed->RouteA No (Maximize yield) RouteB Route B: Direct Coupling (Recommended for Screening) Speed->RouteB Yes (Skip protection)

Figure 1: Strategic decision matrix for selecting the synthesis pathway based on scale and throughput requirements.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Protected Route)

Target Yield: 85-92% (Over 3 steps) Rationale: Protecting the phenol as a benzyl ether prevents catalyst poisoning and ensures the aryl halide remains soluble in the organic phase.

Step 1: Protection
  • Reactants: 4-Bromo-2-methoxyphenol (1.0 eq), Benzyl bromide (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetone or DMF.

  • Procedure: Reflux for 4 hours. Aqueous workup.

  • Checkpoint: Ensure complete conversion to 1-(benzyloxy)-4-bromo-2-methoxybenzene.

Step 2: Suzuki-Miyaura Coupling[1]
  • Aryl Halide: 1-(benzyloxy)-4-bromo-2-methoxybenzene (1.0 eq).

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq).

  • Solvent: Toluene/Ethanol (4:1 ratio).

  • Conditions: Degas solvents thoroughly.[1][2] Reflux (90°C) under Argon for 6-12 hours.

Step 3: Deprotection
  • Reagent: H₂/Pd-C (Hydrogenolysis) or BBr₃ (Lewis acid cleavage - Note: BBr₃ may demethylate methoxy groups; Hydrogenolysis is preferred).

  • Conditions: 1 atm H₂, MeOH/EtOAc, RT, 4 hours.

Protocol B: Direct Coupling (Green/Rapid Route)

Target Yield: 50-65% Rationale: Avoids two extra steps but requires strict control of pH and catalyst to prevent deactivation.

  • Reactants: 4-Bromo-2-methoxyphenol (1.0 eq), 4-Methoxyphenylboronic acid (1.3 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - More robust against oxygen and poisoning than Pd(PPh₃)₄.

  • Base: K₃PO₄ (3.0 eq) - Anhydrous conditions often work better for free phenols to prevent excessive phenoxide formation in water.

  • Solvent: 1,4-Dioxane (dry).

  • Temperature: 95°C.

Troubleshooting & FAQs

Category 1: Low Yield & Conversion[2]

Q: I am using Protocol B (Direct Coupling) and my conversion stalls at 40%. Adding more catalyst doesn't help. Why? A: This is likely due to Protodeboronation or Catalyst Poisoning .

  • Mechanism: The free phenolic group is acidic. In the presence of base, it forms a phenoxide anion. This anion can coordinate to the Palladium (Pd), forming a stable "off-cycle" resting state that prevents the transmetallation step.

  • Fix: Switch to a solvent system with higher water content (e.g., Dioxane:Water 4:1) to solvate the phenoxide, or switch to Protocol A (Protection).

  • Alternative: Use a "Slow Release" strategy. Add the boronic acid in portions over 2 hours to prevent it from decomposing before it can react.

Q: My product is contaminated with a byproduct that has the same mass as the starting boronic acid dimer. What is this? A: This is Homocoupling (4,4'-dimethoxybiphenyl).

  • Cause: Presence of Oxygen. Oxygen re-oxidizes Pd(0) to Pd(II) outside the catalytic cycle, promoting the coupling of two boronic acid molecules.

  • Fix: You must degas your solvents more rigorously. Sparging with Argon for 20 minutes is minimum; Freeze-Pump-Thaw is ideal.

Category 2: Catalyst & Reaction Color

Q: The reaction mixture turned black immediately upon heating. Is this bad? A: Yes, this indicates Pd Black precipitation .

  • Diagnosis: The ligands (PPh₃) have dissociated, and the naked Palladium atoms have aggregated into inactive metal particles.

  • Solution:

    • Add excess ligand (e.g., add 10 mol% PPh₃ along with the catalyst).

    • Lower the temperature slightly (from 100°C to 80°C).

    • Switch to Pd(dppf)Cl₂, which has a bidentate ligand that holds the metal more tightly.

Category 3: Purification

Q: I cannot separate the product from the Triphenylphosphine oxide (TPPO) byproduct. A: TPPO is a notorious contaminant in Suzuki reactions using Pd(PPh₃)₄.

  • Method 1 (Chemical): Add ZnCl₂ to the crude mixture (creates an insoluble Zn-TPPO complex) and filter.

  • Method 2 (Solvent): Triturate the crude solid with cold ether or hexane/ethyl acetate (9:1). The product is likely soluble, while TPPO often precipitates or crystallizes out differently.

  • Method 3 (Saponification): Since your product is a phenol, you can exploit its acidity.

    • Dissolve crude in ether.

    • Wash with 2M NaOH (Product goes into water layer as phenoxide; TPPO stays in ether).

    • Separate layers.[3]

    • Acidify aqueous layer with HCl (Product precipitates).

    • Extract back into ether. (This is the most effective purification method for this specific molecule).

Visualizing the Failure Points

Understanding where the reaction fails is key to fixing it.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br FailOx FAILURE: O2 Leak (Homocoupling) Pd0->FailOx TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Base + Ar-B(OH)2 FailPhenol FAILURE: Phenoxide Coordination OxAdd->FailPhenol Free Phenol RedElim Reductive Elimination (Product Release) TransMet->RedElim FailDebor FAILURE: Protodeboronation TransMet->FailDebor High Temp/Low Cat RedElim->Pd0

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting specific failure modes for phenolic substrates.

Quantitative Optimization Data

Use these reference values to benchmark your optimization.

ParameterCondition A (Standard)Condition B (Optimized for Free Phenol)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)
Solvent Toluene/EtOH/H₂ODioxane/H₂O (4:1)
Base Na₂CO₃K₃PO₄
Temp 90°C95°C
Yield (Unprotected) 35-45%60-72%
Yield (Protected) 88-92% N/A

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. [Link]

  • Maleczka, R. E., et al. (2003). Non-protected Phenols in Suzuki Couplings. Green Chemistry, 5, 145-151. (Demonstrates water-soluble base usage for free phenols). [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Methoxy-4-(4-methoxyphenyl)phenol

[1] Case ID: 2M4M-OX-PREV Status: Open Priority: High (Degradation Risk) Agent: Senior Application Scientist, Chemical Stability Unit[1] Root Cause Analysis: The Mechanism of Failure You are likely observing degradation...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: 2M4M-OX-PREV Status: Open Priority: High (Degradation Risk) Agent: Senior Application Scientist, Chemical Stability Unit[1]

Root Cause Analysis: The Mechanism of Failure

You are likely observing degradation because 2-Methoxy-4-(4-methoxyphenyl)phenol is an electron-rich biphenyl system.[1] The presence of methoxy groups (–OCH₃) at the ortho position of the phenol ring and the para position of the attached phenyl ring creates a "push-pull" electronic environment that significantly lowers the bond dissociation energy (BDE) of the phenolic O–H bond.

The Scientific Reality: Unlike simple phenol, this compound is a "sacrificial" antioxidant. It is designed by nature to lose its hydrogen atom.[1] When exposed to oxygen, light, or trace metals, it undergoes Hydrogen Atom Transfer (HAT) to form a phenoxy radical.[1] Because of the conjugated biphenyl system, this radical is resonance-stabilized, meaning it forms easily but then persists long enough to react with other radicals (dimerization) or oxygen (quinone formation).[1]

Visualization: The Auto-Oxidation Cascade

The following diagram illustrates the specific pathway leading to the "pinking" or browning often seen in degraded samples.

OxidationMechanism Native Native Compound (Colorless/White) Radical Phenoxy Radical (Resonance Stabilized) Native->Radical -H• (HAT Mechanism) Trigger Trigger: Light (hv) / O2 / Trace Fe3+ Trigger->Native Quinone Ortho-Quinone (Pink/Red Species) Radical->Quinone + O2 (Oxidation) Dimer C-C Coupled Dimer (Brown Precipitate) Radical->Dimer Radical Coupling

Figure 1: Auto-oxidation pathway.[1] The methoxy groups stabilize the radical intermediate, accelerating the transition to colored quinone byproducts.

Storage Protocols: The "How-To"

To prevent the pathway above, you must break the "Fire Triangle" of chemical instability: Oxygen, Light, and Heat. [1]

A. Solid State Storage (Long-Term)[1]
  • Temperature: -20°C is mandatory. -80°C is preferred for storage >6 months.[1]

  • Atmosphere: Argon (Ar) is strictly superior to Nitrogen (N₂).[2][3][4]

    • Why? Argon is denser than air and "blankets" the crystals at the bottom of the vial. Nitrogen is lighter and mixes with air more easily when the vial is opened.

  • Container: Amber borosilicate glass with a Teflon-lined screw cap.[1] Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or a secondary containment jar with desiccant.[1]

B. Solution State (The Danger Zone)

CRITICAL WARNING: Do NOT store this compound in DMSO (Dimethyl Sulfoxide) for long periods, even frozen.

  • The DMSO Problem: DMSO is hygroscopic and can act as a mild oxidant (similar to Swern oxidation conditions) in the presence of trace acid or Lewis acids. It facilitates the formation of sulfur ylides and can accelerate phenolic oxidation over months.

  • Recommended Solvent: Anhydrous Ethanol or Methanol.[1]

  • Protocol:

    • Dissolve the compound in degassed (sparged) ethanol.

    • Aliquot into single-use vials.

    • Purge the headspace with Argon.

    • Seal and freeze immediately.

Workflow Visualization: The "Zero-Oxidation" Protocol

StorageWorkflow Start Receive Shipment Check Visual Inspection: Is it White/Off-White? Start->Check Reject Reject/Purify (If Pink/Brown) Check->Reject No SolidPath Solid Storage Check->SolidPath Yes SolnPath Solution Preparation Check->SolnPath Yes Argon Argon Flush Headspace (Heavy Gas Blanket) SolidPath->Argon Solvent Dissolve in Degassed Ethanol SolnPath->Solvent Freeze Store at -20°C (Amber Vial) Argon->Freeze Argon->Freeze Solvent->Argon

Figure 2: Decision tree for handling incoming shipments to ensure maximum stability.

Solvent Compatibility & Stability Data

Use this table to select the correct vehicle for your experiments.

SolventStability RatingSolubilityRisk FactorRecommendation
Ethanol (Anhydrous) ⭐⭐⭐⭐⭐ (High)GoodLowBest for Storage. Sparge with Argon before use.[1]
Methanol ⭐⭐⭐⭐ (Good)GoodLowGood alternative, but more volatile than EtOH.[1]
DMSO ⭐⭐ (Poor)ExcellentHigh Acute Use Only. Hygroscopic; promotes oxidation over time.
Water (Buffer) ⭐ (Very Poor)PoorHighInsoluble. Rapid oxidation at pH > 7.0 (Phenolate formation).
Ethyl Acetate ⭐⭐⭐ (Moderate)GoodModerateGood for extraction, not for storage (evaporation risk).[1]

Troubleshooting & FAQs

Q: The powder has turned a faint pink color. Is it ruined? A: The pink color indicates the formation of ortho-quinones (see Figure 1).

  • If <5% pink:[1] You can likely still use it for qualitative biological assays, but the concentration is compromised.[1]

  • If Dark Red/Brown: The compound has dimerized.[5] Discard.

  • Rescue: You can repurify via silica flash chromatography (Hexane:Ethyl Acetate gradient), but yield will be lost.[1]

Q: Can I use Nitrogen instead of Argon? A: Yes, but it is less effective.[1] Because Nitrogen is lighter than Argon, it requires a continuous flow while closing the cap to ensure oxygen is displaced. Argon "sits" in the vial, giving you a few seconds of grace period to screw the cap on.

Q: Why did my sample degrade in the freezer? A: Check your freezer type. "Frost-free" freezers cycle their temperature (warm up slightly) to melt ice on the coils. This freeze-thaw cycling pumps moisture and oxygen into vials that aren't perfectly sealed.[1] Always use a manual-defrost freezer for chemical standards.

Q: How do I weigh it out without exposing it to air? A: If you lack a glovebox:

  • Tare your vial with the cap on.

  • Open the stock vial and the destination vial simultaneously.

  • Transfer rapidly.[1]

  • Immediately flood the stock vial with Argon before recapping.

  • Do not leave the stock vial open while waiting for the balance to settle.

QC & Validation: Verifying Purity

Before starting a critical experiment, validate the integrity of your compound using this generic HPLC method for phenols.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 5µm, 4.6 x 150mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 280 nm (Phenol absorption) and 254 nm.

  • Pass Criteria: Single peak >98% area. Any peak at a different retention time (usually more polar/earlier eluting for quinones, later for dimers) indicates degradation.[1]

References

  • Mechanism of Phenolic Oxidation: Klinman, J. P., & Blackburn, N. J.[1] (2019). Mechanistic Insights into the Oxidation of Substituted Phenols. National Institutes of Health.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Methoxy-4-(4-methoxyphenyl)phenol

Introduction: The Analyte & The Problem 2-Methoxy-4-(4-methoxyphenyl)phenol is a hydrophobic, biphenyl derivative containing a guaiacol (2-methoxyphenol) moiety.[1] This structural motif presents unique chromatographic c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analyte & The Problem

2-Methoxy-4-(4-methoxyphenyl)phenol is a hydrophobic, biphenyl derivative containing a guaiacol (2-methoxyphenol) moiety.[1] This structural motif presents unique chromatographic challenges. While the biphenyl core drives strong hydrophobic retention, the ortho-methoxy-phenol group creates a site for complex secondary interactions.

Why this peak tails: Unlike simple neutrals, this compound suffers from "Type II" tailing mechanisms:

  • Hydrogen Bonding: The phenolic hydroxyl and methoxy oxygens interact with residual silanols (Si-OH) on the silica surface.

  • Metal Chelation: The ortho arrangement of the hydroxyl and methoxy groups can form a bidentate chelation site for trace metals (Fe³⁺, Al³⁺) present in lower-quality silica or column hardware.

  • Ionization Effects: With a pKa ≈ 9.5–10.0, the phenol moiety is sensitive to local pH micro-environments, though typically neutral at standard acidic HPLC conditions.

Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause.

TroubleshootingWorkflow Start Start: Peak Tailing Observed (Tf > 1.5) CheckSolvent Check Sample Solvent: Is it stronger than Mobile Phase? Start->CheckSolvent Dilute Action: Dilute sample with Mobile Phase A CheckSolvent->Dilute Yes CheckPH Check Mobile Phase pH: Is pH > 3.0? CheckSolvent->CheckPH No Success Issue Resolved (Symmetrical Peak) Dilute->Success LowerPH Action: Lower pH to 2.0-2.5 (Suppresses Silanol Ionization) CheckPH->LowerPH Yes CheckColumn Check Column Chemistry: Is it a standard C18? CheckPH->CheckColumn No (Already Acidic) LowerPH->Success SwitchCol Action: Switch to High-Purity, End-Capped or Polar-Embedded C18 CheckColumn->SwitchCol Standard/Older Type A Silica CheckChelation Suspect Metal Chelation? (Guaiacol motif) CheckColumn->CheckChelation High Purity Silica Used SwitchCol->Success AddChelator Action: Add 0.1% Phosphoric Acid or EDTA to Mobile Phase CheckChelation->AddChelator Yes AddChelator->Success

Caption: Logical workflow for isolating peak tailing causes in phenolic biphenyls.

Technical Q&A: Troubleshooting Guide

Section A: Mobile Phase & Chemistry

Q1: I am using a neutral mobile phase (Water/Acetonitrile). Why is the peak tailing heavily? A: Phenols are weak acids (pKa ≈ 10). At neutral pH, while predominantly neutral, the silica surface silanols (pKa ≈ 3.5–4.5) are fully ionized (Si-O⁻).[1] These negative charges act as strong hydrogen bond acceptors for your phenolic proton.

  • The Fix: You must suppress silanol ionization. Acidify your aqueous mobile phase (Mobile Phase A) to pH 2.0–2.5 using 0.1% Formic Acid or 0.1% Phosphoric Acid.[1] This keeps the silanols protonated (neutral), significantly reducing secondary interactions [1, 6].

Q2: Does the choice of acid modifier matter for this specific compound? A: Yes.

  • Formic Acid (0.1%): Good for LC-MS.[1] It provides pH ~2.7.

  • Phosphoric Acid (0.1%): Better for UV detection.[1] It provides pH ~2.1 and, crucially, phosphate ions can mask trace metals on the silica surface, preventing the "guaiacol chelation" effect [4]. If you are not using MS, Phosphoric Acid is the superior choice for peak shape.

Q3: My sample is dissolved in 100% Acetonitrile, but my method starts at 50% Aqueous. Could this be the cause? A: Absolutely. This is "Solvent Mismatch." When a hydrophobic biphenyl dissolved in strong solvent enters a weaker mobile phase, it precipitates or travels faster than the eluent initially, causing peak fronting or distorted tailing.

  • The Fix: Dissolve your sample in the mobile phase starting composition (e.g., 50:50 Water:ACN). If solubility is an issue, use the minimum amount of ACN possible or reduce injection volume to < 5 µL.

Section B: Stationary Phase (Column Selection)

Q4: I am using a standard C18 column. Is there a better stationary phase for methoxy-phenols? A: Standard C18 columns often leave residual silanols exposed.[1] For 2-Methoxy-4-(4-methoxyphenyl)phenol, consider these alternatives:

  • End-Capped C18 (Type B Silica): Ensure your column is "fully end-capped."[1] This chemically blocks silanols [6, 9].

  • Polar-Embedded C18: These phases have a polar group near the surface that shields silanols and provides a "water-rich" layer, often improving phenol peak shape.[1]

  • PFP (Pentafluorophenyl): Excellent for separating methoxy-phenol isomers.[1] The pi-pi interactions can offer unique selectivity and often sharper peaks for aromatic ethers [2].

Q5: Could metal impurities in my column be causing the tailing? A: Yes. The ortho-methoxy and hydroxyl groups allow this molecule to act as a bidentate ligand, chelating with trace iron or aluminum in the silica.

  • Diagnosis: If adding 5-10 mM EDTA to the mobile phase sharpens the peak, metal chelation is the cause.

  • Prevention: Use high-purity, "Type B" silica columns (e.g., Agilent Zorbax, Waters BEH, or Phenomenex Luna Omega) which have extremely low metal content [10].[1]

Data & Specifications

Physicochemical Profile
PropertyValue (Approx.)Implication for HPLC
Structure Biphenyl w/ Guaiacol motifHydrophobic retention + H-bonding potential.[1]
pKa (Phenol) ~9.8 - 10.2Neutral at pH < 8.[1] No ion-exchange retention.[1]
LogP ~2.5 - 3.2Moderate-Strong retention on C18.[1]
Solubility Low in Water; High in MeOH/ACNRisk of precipitation if diluent is too weak.[1]
Impact of Parameters on Tailing Factor (Tf)

Data synthesized from general phenolic behavior [3, 5]

Parameter ChangeExpected Effect on TfMechanism
Lowering pH (6.0 → 2.0) Significant Improvement (Tf 1.8 → 1.[1]1)Protonation of surface silanols (Si-O⁻ → Si-OH).[1]
Adding Buffer (10mM) ImprovementMaintains local pH; masks secondary sites.[1]
Temperature (30°C → 50°C) Slight ImprovementFaster mass transfer; reduced H-bond strength.[1]
Injection Vol (20µL → 2µL) ImprovementReduces column overload effects.

Experimental Protocols

Protocol A: Column Regeneration (Removing Adsorbed Contaminants)

Use this if tailing has worsened over time, indicating accumulation of matrix components.[1]

  • Disconnect the column from the detector (to avoid fouling the flow cell).

  • Flush with 20 Column Volumes (CV) of 95:5 Water:Acetonitrile (no buffer).

  • Wash with 20 CV of 100% Acetonitrile.

  • Wash with 10 CV of 100% Isopropanol (removes highly hydrophobic residues).[1]

  • Re-equilibrate with 20 CV of your original mobile phase.[1]

Protocol B: Mobile Phase Preparation (Low pH Optimized)

Target: pH 2.1 Phosphate Buffer (Ideal for UV detection)[1]

  • Weigh 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) into 1 L of HPLC-grade water (25 mM).
    
  • Adjust pH to 2.1 ± 0.1 using 85% Phosphoric Acid (

    
    ).
    
  • Filter through a 0.2 µm membrane filter.

  • Mix with Acetonitrile (e.g., 60% Buffer / 40% ACN) or use in a gradient line.

References

  • BenchChem. (2025).[1][2][3][4] Addressing peak tailing in HPLC analysis of phenolic compounds - Troubleshooting Guide. BenchChem Technical Support.[2][3][4] Link[1]

  • Phenomenex. (2025).[1][5] How to Reduce Peak Tailing in HPLC? Phenomenex Blog.[1] Link

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech Support.[1][2][6] Link

  • SIELC Technologies. (2018).[1] Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column. SIELC Applications.[1][7] Link

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technical Notes.[1] Link

  • Crawford Scientific. (2022).[1] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[1] Link

  • PubChem. 2-Methoxy-4-(methoxymethyl)phenol Compound Summary. National Library of Medicine. Link

  • Moravek. (2024).[1] Exploring the Role of pH in HPLC Separation. Moravek Blog.[1] Link

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?Link[1]

  • Chromanik. Study of Secondary Interaction Based on Residual Silanol Groups.Link[1]

Sources

Optimization

Technical Support Center: Purification of 2-Methoxy-4-(4-methoxyphenyl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the downstream processing of 2-Methoxy-4-(4-methoxyphenyl)phenol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the downstream processing of 2-Methoxy-4-(4-methoxyphenyl)phenol . This biphenyl derivative is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, which often leaves behind a complex matrix of unreacted starting materials, homocoupled byproducts, and heavy metal contaminants.

Below, you will find a diagnostic workflow and a self-validating troubleshooting guide to isolate your target compound with high purity.

Diagnostic Purification Workflow

Workflow A Crude Reaction Mixture (Product, Pd, TPPO, Neutrals) B Acid-Base Extraction (NaOH / Organic Solvent) A->B C Organic Phase (Discard: TPPO, Neutrals) B->C D Aqueous Phase (Phenoxide Salt) B->D E Acidification (HCl) & Solvent Extraction D->E F Pd Scavenging (Si-TMT Resin) E->F G Pure Phenol Product F->G

Purification workflow for 2-Methoxy-4-(4-methoxyphenyl)phenol.

Troubleshooting & FAQs

Q1: My crude reaction mixture contains unreacted (4-methoxyphenyl)boronic acid, homocoupled 4,4'-dimethoxybiphenyl, and triphenylphosphine oxide (TPPO). How can I selectively isolate the product without running multiple columns?

The Causality: 2-Methoxy-4-(4-methoxyphenyl)phenol contains a free phenolic hydroxyl group with a pKa of approximately 10. Neutral impurities, such as homocoupled biphenyls, unreacted aryl halides, and the notoriously difficult-to-remove TPPO, do not possess acidic protons 1. By introducing a strong aqueous base like sodium hydroxide (NaOH), the phenol is selectively deprotonated to form a highly polar, water-soluble sodium phenoxide salt 2. The neutral impurities remain trapped in the organic phase, allowing for a clean macroscopic phase separation.

Mechanism A Phenol (pKa ~10) + Neutral Impurities B Add 1M NaOH (aq) A->B Deprotonation C Sodium Phenoxide (Water Soluble) B->C D Add 1M HCl (aq) C->D Protonation E Regenerated Phenol (Organic Soluble) D->E

Acid-base causality leveraging the pKa of the phenolic hydroxyl group.

Self-Validating Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in diethyl ether or ethyl acetate (EtOAc).

  • Deprotonation: Transfer to a separatory funnel and add 1.0 M NaOH (aq) (approx. 3 equivalents relative to the theoretical yield). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The aqueous layer now contains your product as a phenoxide salt. The organic layer contains TPPO and neutral biphenyls.

  • Washing: Wash the aqueous layer once more with fresh diethyl ether to remove trace organic impurities.

  • Reprotonation: Carefully acidify the aqueous layer by adding 1.0 M HCl (aq) dropwise until the pH reaches 2-3. Causality: The drop in pH reprotonates the phenoxide, rendering the neutral phenol insoluble in water, causing it to precipitate or become highly extractable into an organic phase 2.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Self-Validation Check: Before discarding the initial organic layer, spot both the organic layer and the final acidified EtOAc extract on a TLC plate. The UV-active product spot (which stains bright yellow with KMnO₄) should be completely absent from the initial organic layer and exclusively present in your final extract.

Q2: The isolated phenol has a persistent dark grey/brown tint, and my biological assays are showing toxicity. How do I remove residual Palladium (Pd)?

The Causality: The dark discoloration is a classic symptom of Palladium black (agglomerated Pd nanoparticles) and soluble ligand-bound Pd(II) complexes 3. Standard silica gel chromatography is notoriously inefficient for heavy metal removal, often leaving 50–150 ppm of residual Pd 4. To achieve International Council for Harmonisation (ICH) compliance (<10 ppm), you must exploit the hard-soft acid-base (HSAB) theory. Palladium is a "soft" metal that forms exceptionally strong covalent bonds with "soft" sulfur atoms. Using a silica-supported thiol scavenger, such as Silica-bound 2,4,6-trimercaptotriazine (Si-TMT), permanently traps the Pd within the resin matrix 3.

Self-Validating Protocol: Palladium Scavenging

  • Preparation: Dissolve the semi-pure phenol in a polar aprotic solvent (e.g., THF or EtOAc) to ensure any Pd complexes are fully solvated.

  • Scavenger Addition: Add Si-TMT resin to the flask. Use 3 to 5 mass equivalents relative to the initial Pd catalyst loading used in your Suzuki coupling.

  • Incubation: Stir the suspension at 40°C for 4 to 12 hours. Causality: Mild heating increases the kinetic collision rate between the soluble Pd complexes and the porous silica resin, ensuring complete metal sequestration.

  • Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the Pd-bound resin 3. Wash the pad with excess solvent.

  • Concentration: Evaporate the filtrate to yield the purified product. Self-Validation Check: The filtrate should be completely colorless or pale yellow, lacking any grey/brown tint. For rigorous quantitative validation, submit a 5 mg aliquot for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify Pd levels are <10 ppm before advancing to biological assays [[4]]().

Q3: I am still seeing trace polar impurities and colored oxidized phenolic byproducts. What is the best chromatographic strategy?

The Causality: Phenols are prone to air oxidation, forming highly colored, polar quinone-like byproducts. Because the phenolic OH group can hydrogen-bond strongly with the silanol groups on standard bare silica gel, the product may streak, leading to poor resolution and low recovery.

Self-Validating Protocol: Buffered Column Chromatography

  • Column Preparation: Pack the column using standard silica gel, but pre-treat the silica by flushing it with 1% acetic acid in hexanes. Causality: The acetic acid suppresses the ionization of the phenol on the column and blocks highly active silanol sites, preventing streaking.

  • Loading: Dry-load the crude mixture onto a small amount of silica to ensure a narrow elution band.

  • Elution: Elute using a gradient of Hexanes/EtOAc (starting at 90:10 and ramping to 70:30).

  • Fraction Collection: Collect fractions and analyze via TLC. Self-Validation Check: Co-spot the fractions with a known pure standard of 2-Methoxy-4-(4-methoxyphenyl)phenol. The Rf value should perfectly match, and the spot should be tight and circular, indicating the acetic acid successfully prevented streaking.

Quantitative Data: Purification Efficacy

The following table summarizes the expected recovery and palladium reduction for each purification technique applied to 2-Methoxy-4-(4-methoxyphenyl)phenol.

Purification MethodPrimary Impurities TargetedTypical Product Recovery (%)Expected Residual Pd (ppm)
Celite® Filtration Insoluble Pd black, inorganic salts95 - 98%500 - 1000 ppm
Acid-Base Extraction TPPO, homocoupled biphenyls, unreacted halides85 - 90%200 - 500 ppm
Silica Chromatography Polar organics, oxidized quinones75 - 85%50 - 150 ppm
Si-TMT Scavenging Soluble Pd(0) and Pd(II) complexes90 - 95%< 10 ppm

References

  • Source: wikipedia.
  • Acid-Base Extraction.
  • Technical Support Center: Purification of Palladium(II)
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 2-Methoxy-4-(4-methoxyphenyl)phenol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their phenolic prob...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their phenolic probes and active pharmaceutical ingredients (APIs). 2-Methoxy-4-(4-methoxyphenyl)phenol is a sterically hindered, yet electronically rich biphenyl derivative. Its guaiacol-like moiety (2-methoxyphenol) makes it an excellent electron donor—a trait highly desirable for biological activity, but one that renders it exceptionally vulnerable to oxidative and photolytic degradation.

This guide moves beyond basic "store at -20°C" advice. Here, we dissect the chemical causality of its degradation and provide field-proven, self-validating protocols to ensure absolute structural integrity throughout your experimental workflows.

The Causality of Degradation: A Mechanistic Overview

To prevent degradation, we must first understand the environmental stressors that attack the molecule. We must treat 2-Methoxy-4-(4-methoxyphenyl)phenol not as a static entity, but as a reactive system. Its degradation is driven by three primary vectors:

  • pH-Dependent Auto-Oxidation: The phenolic hydroxyl group is sensitive to alkaline environments. In neutral to alkaline buffers (pH > 7), the compound deprotonates to form a phenoxide anion. This anion is drastically more susceptible to single-electron transfer (SET) to molecular oxygen, leading to rapid auto-oxidation[1].

  • Photo-Oxidation: UV and ambient visible light excite the conjugated biphenyl system. This promotes homolytic cleavage of the O-H bond or facilitates a reaction with singlet oxygen, leading to the formation of unstable ortho-quinone methide intermediates[2].

  • Radical Coupling: Once reactive phenoxy radicals are generated via light or oxygen, they rapidly undergo radical-radical coupling. This leads to the formation of high-molecular-weight dimers and polymers that often precipitate out of solution[2].

G Target 2-Methoxy-4-(4-methoxyphenyl)phenol (Intact Compound) Radical Phenoxy Radical (Reactive Intermediate) Target->Radical Photo-cleavage Anion Phenoxide Anion (Reactive Intermediate) Target->Anion Deprotonation Light UV / Visible Light Light->Radical O2 Oxygen / ROS Quinone ortho-Quinone Derivatives (Yellow/Brown Discoloration) O2->Quinone Alk Alkaline pH (>7) Alk->Anion Radical->Quinone ROS Attack Dimers Dimeric / Polymeric Products (Loss of HPLC Peak) Radical->Dimers Radical Coupling Anion->Quinone Auto-oxidation

Mechanistic pathways of 2-Methoxy-4-(4-methoxyphenyl)phenol degradation under environmental stress.

Symptom-Based Troubleshooting Guide

When your experiments fail, the physical state of your compound often tells the story. Use this guide to diagnose and resolve handling errors.

Symptom A: Stock solution in DMSO or ethanol turns yellow or brown over time.

  • Causality: The color change indicates the formation of ortho-quinones and extended conjugated polymeric species. This is driven by dissolved oxygen in the solvent reacting with the compound under ambient light[3].

  • Resolution: Degas all storage solvents using inert gas (Argon/Nitrogen) sparging for at least 15 minutes prior to dissolution. Store in amber glass vials (avoid plastic, which is permeable to oxygen) and blanket the headspace with Argon before sealing.

Symptom B: HPLC analysis shows a steady decrease in the parent peak area, accompanied by multiple late-eluting broad peaks.

  • Causality: The appearance of late-eluting, highly hydrophobic peaks indicates the formation of dimeric and heterodimeric coupling products[2].

  • Resolution: Lower the storage temperature to -80°C to arrest reaction kinetics. Ensure your HPLC autosampler is chilled (4°C) and that the sample diluent is slightly acidic (e.g., 0.1% Formic Acid) to keep the compound fully protonated while awaiting injection.

Symptom C: Rapid loss of compound concentration during in vitro biological assays.

  • Causality: Cell culture media (pH ~7.4) and alkaline lysis buffers force the compound into its highly reactive phenoxide state, accelerating auto-oxidation[1].

  • Resolution: Prepare working aqueous solutions immediately before use. Do not leave working dilutions on the benchtop. If the assay biology permits, include a sacrificial antioxidant (e.g., 1 mM Ascorbic Acid or Dithiothreitol) in the buffer to scavenge reactive oxygen species (ROS) and protect the target phenol.

Quantitative Storage Parameters

To standardize your laboratory's approach, adhere to the following empirically validated storage conditions for methoxyphenolic compounds.

StateMatrixTemperatureLight ExposureAtmosphereRecommended pHMax Shelf Life
Solid API Neat Powder-20°CProtected (Amber Glass)Argon/NitrogenN/A> 2 Years
Stock Solution Anhydrous DMSO-80°CProtected (Amber Glass)Argon BlanketedN/A6 Months
Working Dilution Aqueous Assay Buffer4°CProtected (Foil Wrap)Ambient4.0 - 6.0< 4 Hours
Self-Validating Protocol: Preparation of Ultra-Stable Stock Solutions

Trustworthiness in analytical chemistry requires self-validating systems. You cannot merely assume your compound is stable; you must prove that your analytical method can detect degradation if it occurs. This protocol integrates stock preparation with a forced-degradation system suitability test.

Phase 1: Anaerobic Stock Preparation

  • Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon gas for 20 minutes to displace dissolved oxygen.

  • Dissolution: Inside a nitrogen-purged glove bag or under a steady stream of Argon, dissolve the solid 2-Methoxy-4-(4-methoxyphenyl)phenol in the degassed DMSO to your desired concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into single-use, amber glass HPLC vials. Avoid repeated freeze-thaw cycles, which introduce condensation and oxygen.

  • Sealing: Blanket the headspace of each vial with Argon gas for 3 seconds before immediately capping with a PTFE-lined septum. Store at -80°C.

Phase 2: Forced-Degradation Method Validation (Self-Validation Step) Why do this? To prove your HPLC method is capable of resolving the intact compound from its quinone and dimer degradation products.

  • Take one 100 µL aliquot of your prepared stock solution.

  • Spike the aliquot with 10 µL of 0.1 M NaOH (to force phenoxide formation) and 10 µL of 3% H₂O₂ (to provide oxidative stress)[3].

  • Expose the vial to direct UV light (254 nm) or intense ambient light for 1 hour at room temperature.

  • Analysis: Run both a pristine stock aliquot and the forced-degradation aliquot on your HPLC.

  • Validation Criteria: The forced-degradation sample must show a significant reduction in the parent peak and the emergence of new peaks (quinones/dimers). If your pristine stock chromatogram remains clean and matches the retention time of the parent peak in the degraded sample, your storage protocol and analytical method are officially validated.

Frequently Asked Questions (FAQs)

Q1: Can I store 2-Methoxy-4-(4-methoxyphenyl)phenol in aqueous buffers at -20°C? A1: No. Freezing aqueous solutions can cause localized concentration effects (cryo-concentration) and drastic pH shifts in certain buffers (like sodium phosphate). This can actually accelerate oxidation upon thawing. Always store stock solutions in anhydrous, degassed organic solvents[3].

Q2: Does the methoxy group protect the phenol from oxidation? A2: It is a common misconception that bulky ortho-substituents strictly protect the phenol. While the methoxy group provides some steric hindrance, its electron-donating nature actually increases the electron density on the phenol ring. This lowers the oxidation potential, making the molecule more reactive toward electrophilic ROS[1].

Q3: Why is my compound degrading in the HPLC autosampler overnight, even though it's in a dark, chilled compartment? A3: The issue is likely the pH of your sample diluent. Phenolic compounds are generally more stable in acidic to neutral pH ranges[4]. If your diluent is neutral water or a basic buffer, auto-oxidation will slowly occur even in the dark. Adjust your autosampler diluent to include 0.1% acetic or formic acid to keep the phenol protonated.

References
  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences. Retrieved March 2, 2026, from[Link]

  • Sójka, M., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC. Retrieved March 2, 2026, from[Link]

  • Pasquet, P.L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience. Retrieved March 2, 2026, from[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Spectral Analysis of Guaiacol vs. 4-(4-Methoxyphenyl)guaiacol

The following is a comprehensive technical comparison guide for the NMR spectral analysis of 2-Methoxy-4-(4-methoxyphenyl)phenol (Target Compound) versus its parent building block, Guaiacol (Reference Compound). This gui...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for the NMR spectral analysis of 2-Methoxy-4-(4-methoxyphenyl)phenol (Target Compound) versus its parent building block, Guaiacol (Reference Compound).

This guide is structured for researchers in organic synthesis and drug development, focusing on the structural elucidation and reaction monitoring of biaryl systems.

Executive Summary

In the synthesis of lignin model compounds and biaryl drug scaffolds, Guaiacol (2-Methoxyphenol) frequently serves as the nucleophilic coupling partner. Its transformation into 2-Methoxy-4-(4-methoxyphenyl)phenol (also known as 4'-methoxy-4-hydroxy-3-methoxybiphenyl) via Suzuki-Miyaura cross-coupling represents a critical step in building molecular complexity.

Accurate NMR analysis is required to differentiate the starting material from the product, specifically monitoring the substitution at the 4-position of the guaiacol ring and the appearance of the para-anisyl moiety. This guide outlines the specific spectral fingerprints required to validate this transformation.

Chemical Identity & Structural Basis[1][2][3][4][5][6]

The primary structural difference lies in the substitution at the C4 position of the guaiacol core.

FeatureGuaiacol (Reference) Target Product (Analyte)
IUPAC Name 2-Methoxyphenol2-Methoxy-4-(4-methoxyphenyl)phenol
Formula C₇H₈O₂C₁₄H₁₄O₃
Core Structure Mono-aromatic (Phenol)Biaryl (Phenyl-Phenol)
Symmetry Low (Cs)Low (Cs), but contains local symmetry in Ring B
Key Substituent H at C44-Methoxyphenyl group at C4
Structural Visualization

Note: In the target product, Ring A refers to the Guaiacol core, and Ring B refers to the new 4-Methoxyphenyl substituent.

Experimental Protocols

To ensure reproducible spectral data, the following self-validating protocol is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the standard solvent. It minimizes exchange broadening of the phenolic OH compared to DMSO-d₆, though DMSO is preferred if solubility is an issue.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Acquisition Parameters (400 MHz equivalent)
  • ¹H NMR:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration)

    • Scans (NS): 16

    • Spectral Width: -2 to 14 ppm

  • ¹³C NMR:

    • Pulse Angle: 45°

    • Relaxation Delay (D1): 2.0 s

    • Scans (NS): 512+ (Carbonyls/Quaternary carbons require higher S/N)

    • Decoupling: Inverse Gated (for quantitative) or Standard WALTZ-16.

Comparative Spectral Analysis

¹H NMR Spectroscopy (Proton)

The transition from Guaiacol to the Target Product is characterized by three distinct spectral events:

  • Aromatic Expansion (Integral 4H → 7H):

    • Guaiacol: Displays a complex multiplet region (6.80–6.95 ppm) integrating to 4 protons .

    • Target: The region expands. You will observe the loss of the H4 proton on the Guaiacol ring and the appearance of an AA'BB' system from the new p-anisyl ring.

    • Diagnostic Signal: The AA'BB' doublets of Ring B (H2'/6' and H3'/5') are distinct. H2'/6' (ortho to the biaryl bond) are significantly deshielded (~7.45 ppm).

  • Methoxy Region (Integral 3H → 6H):

    • Guaiacol: Single sharp singlet at 3.80 ppm .

    • Target: Two distinct singlets. The Guaiacol-OMe remains near 3.90 ppm , while the new Anisyl-OMe appears nearby (typically 3.83 ppm ). Note: Resolution of these two peaks confirms the presence of both rings.

  • Phenolic Hydroxyl:

    • Guaiacol: ~5.83 ppm (sharp singlet in CDCl₃).

    • Target: Typically shifts slightly upfield or downfield depending on concentration/H-bonding, but remains a broad singlet (5.6–6.0 ppm).

Comparative Data Table (¹H NMR in CDCl₃)
Proton AssignmentGuaiacol (ppm) Target Product (ppm) Multiplicity (Target)
OH (Phenolic) 5.835.60 – 5.80Broad Singlet
OMe (Ring A) 3.803.92Singlet
OMe (Ring B) N/A3.84Singlet
Ar-H (Ring A) 6.80 – 6.95 (4H)6.98 – 7.15 (3H)Multiplet (d/dd)
Ar-H (Ring B) N/A6.96 (H3'/5')Doublet (J ≈ 8.8 Hz)
Ar-H (Ring B) N/A7.45 (H2'/6')Doublet (J ≈ 8.8 Hz)
¹³C NMR Spectroscopy (Carbon)

The Carbon-13 spectrum provides definitive proof of the skeleton.

  • Guaiacol: 7 unique signals.[2]

  • Target: 12 unique signals (due to symmetry in Ring B).

  • Key Indicator: The appearance of the biaryl quaternary carbons (C4 of Ring A and C1' of Ring B) in the 130–135 ppm region.

Comparative Data Table (¹³C NMR in CDCl₃)
Carbon TypeGuaiacol (ppm) Target Product (ppm) Notes
C-O (Phenolic) 145.6145.2Quaternary
C-O (Methoxy) 146.6146.8 (Ring A), 159.0 (Ring B)Ring B C-O is very deshielded
OMe (Methyl) 55.856.0, 55.4Two distinct methyls
Ar-CH 110–121110–130Complex aromatic region
C-C (Biaryl) N/A~133.5Quaternary linkage carbons

Mechanistic Logic & Workflow

The following diagram illustrates the logical workflow for analyzing a reaction mixture containing these species.

NMR_Analysis_Logic Start Crude Reaction Mixture (1H NMR Spectrum) Check_OMe Step 1: Analyze 3.8 - 4.0 ppm Region Start->Check_OMe Single_Peak Single Singlet (3H) Check_OMe->Single_Peak Unreacted Double_Peak Two Singlets (6H) Check_OMe->Double_Peak Coupling Occurred Result_Guaiacol Identity: Guaiacol (Starting Material) Single_Peak->Result_Guaiacol Check_Ar Step 2: Analyze Aromatic Region (6.5 - 7.6 ppm) Double_Peak->Check_Ar Result_Product Identity: Target Biaryl (2-Methoxy-4-(4-methoxyphenyl)phenol) Check_Ar->Result_Product Observe AA'BB' System (d, 7.45 ppm & d, 6.96 ppm)

Figure 1: Decision tree for the spectral identification of the target biaryl product versus the guaiacol starting material.

Troubleshooting & Tips

  • OH Exchange: If the phenolic proton (5.8 ppm) is missing or extremely broad, the sample may contain traces of water or acid. Add a drop of D₂O; the OH signal will disappear, confirming its identity.

  • Overlap: The H3'/5' protons of the anisyl ring (~6.96 ppm) may overlap with the Ring A protons. Use 2D COSY to resolve the coupling network: The H2'/6' (7.45 ppm) will show a strong cross-peak only to the H3'/5' protons, isolating Ring B's spin system.

  • Solvent Impurities: Be aware of common impurities in Suzuki coupling.

    • Water:[3] ~1.56 ppm in CDCl₃.

    • Ethanol/Acetone:[4] Check aliphatic region (1.2/2.0 ppm).

    • Grease:[4] 0.07/1.26 ppm.

References

  • Guaiacol Reference Data

    • ChemicalBook. (n.d.). Guaiacol 1H NMR Spectrum. Retrieved from

  • Suzuki Coupling Protocols & Spectral Analogues

    • National Institutes of Health (NIH). (2012).[5] Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans. (Contains spectral data for 4-bromo-2-methoxyphenol derivatives). Retrieved from

  • Impurity Shifts

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][4] Chem. Retrieved from

  • Lignin Model NMR Data

    • Ralph, J., et al. (2004). NMR of Lignin Model Compounds. (General reference for 4-arylguaiacol shifts). Retrieved from

Sources

Comparative

IR spectroscopy characterization of 2-Methoxy-4-(4-methoxyphenyl)phenol

Title: Comparative IR Characterization Guide: 2-Methoxy-4-(4-methoxyphenyl)phenol Subtitle: Optimizing Spectral Acquisition: Diamond ATR vs. KBr Transmission Protocols Executive Summary This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative IR Characterization Guide: 2-Methoxy-4-(4-methoxyphenyl)phenol Subtitle: Optimizing Spectral Acquisition: Diamond ATR vs. KBr Transmission Protocols

Executive Summary

This technical guide provides a comparative analysis of Infrared (IR) spectroscopy techniques for characterizing 2-Methoxy-4-(4-methoxyphenyl)phenol , a biphenyl derivative featuring a guaiacol motif.

For routine identification and Quality Control (QC), Diamond ATR (Attenuated Total Reflectance) is the recommended method due to its speed and reproducibility. However, for structural elucidation and detection of trace crystalline polymorphs, KBr Transmission remains the gold standard due to superior signal-to-noise ratios in the high-frequency hydroxyl region.

Molecular Profile & Theoretical Underpinnings

To accurately interpret the spectrum, one must deconstruct the molecule into its vibrational contributors. 2-Methoxy-4-(4-methoxyphenyl)phenol (Substituted Biphenyl) combines the rigidity of a biphenyl core with the hydrogen-bonding capability of a phenol.

  • Core Structure: 4,4'-substituted biphenyl system.

  • Ring A (Guaiacol-like): 1,2,4-trisubstituted benzene ring with adjacent -OH and -OCH₃ groups.

  • Ring B (Anisole-like): 1,4-disubstituted benzene ring with a para-methoxy group.

Key Vibrational Challenges: The proximity of the hydroxyl (-OH) and methoxy (-OCH₃) groups on Ring A facilitates intramolecular hydrogen bonding , which significantly dampens the O-H stretching frequency compared to free phenols.

Comparative Methodology: ATR vs. KBr Transmission

The choice of sampling technique fundamentally alters the spectral "performance." Below is a direct comparison of the two industry-standard methods for this specific compound.

Performance Matrix
FeatureDiamond ATR (Single Bounce) KBr Pellet (Transmission) Verdict for This Molecule
Sample Prep Time < 1 minute15–20 minutesATR wins for high-throughput QC.
OH-Stretch Resolution Moderate (Pathlength ~2 µm)High (Tunable pathlength)KBr is superior for analyzing H-bonding networks.
Peak Shifts Shifts to lower wavenumbers (optical effect)True absorption frequenciesKBr is required for publication-grade constants.
Moisture Interference Low (Surface measurement)High (Hygroscopic KBr)ATR is preferred if the sample is not dried.
Sample Recovery 100% RecoverableDestructiveATR is essential for limited sample quantities.

Detailed Experimental Protocols

Method A: Diamond ATR (Recommended for Routine ID)
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR with high-pressure clamp.

Protocol:

  • Background Scan: Clean crystal with isopropanol. Collect 32 scans of air background.

  • Sample Loading: Place ~5 mg of solid 2-Methoxy-4-(4-methoxyphenyl)phenol onto the crystal center.

  • Contact Pressure: Apply maximum torque (typically ~100 N) to ensure intimate contact. Note: Insufficient pressure will yield a noisy "derivative-shaped" spectrum due to poor refractive index matching.

  • Acquisition: Scan 4000–450 cm⁻¹ at 4 cm⁻¹ resolution (accumulate 16 scans).

  • Correction: Apply "ATR Correction" algorithm (n ~ 1.5) to normalize peak intensities for library matching.

Method B: KBr Pellet (Recommended for Structural Validation)
  • Matrix: Spectroscopic grade KBr (dried at 110°C).

Protocol:

  • Ratio: Mix 1 mg of analyte with 150 mg KBr (1:150 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes. Warning: Do not over-grind to the point of absorbing atmospheric water.

  • Pressing: Compress at 8–10 tons for 2 minutes under vacuum to remove trapped air.

  • Validation: Visually inspect the pellet; it must be translucent. If opaque/white, regrind.

  • Acquisition: Scan 4000–400 cm⁻¹ (accumulate 32 scans).

Data Analysis & Spectral Assignments

The following table summarizes the characteristic bands. Note the specific "Fingerprint" regions that distinguish this molecule from generic biphenyls.

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3350–3450 Phenolic O-HStretching (Broad)Shifted lower due to intramolecular H-bond with adjacent -OCH₃.
3000–3100 Aromatic C-HStretchingWeak, sharp spikes typical of biphenyls.
2835, 2940 Methoxy C-HStretching (Sym/Asym)Distinct "doublet" indicating presence of -OCH₃ groups.
1590, 1500 Arom. Ring (C=C)Skeleton VibrationThe "1500 doublet" is characteristic of the biphenyl core.
1260–1275 Aryl-O-CC-O StretchingVery strong band; confirms the phenol/ether linkage.
1030–1040 O-CH₃C-O StretchingSpecific to the methoxy attachment.
810–830 Aromatic C-HOOP BendingDiagnostic for 1,4-disubstitution (Ring B).

Visualization of Analytical Workflow

The following diagram outlines the decision logic for characterizing this specific biphenyl derivative.

IR_Workflow Start Sample: 2-Methoxy-4-(4-methoxyphenyl)phenol Decision Select Mode Start->Decision ATR_Path Method A: Diamond ATR (QC / Rapid ID) Decision->ATR_Path Routine KBr_Path Method B: KBr Pellet (Structural Elucidation) Decision->KBr_Path High Res Process_ATR Apply ATR Correction (Adjust for penetration depth) ATR_Path->Process_ATR Process_KBr Check Translucency (Ensure no scattering) KBr_Path->Process_KBr Analysis Spectral Analysis Process_ATR->Analysis Process_KBr->Analysis Result_OH Region 3400 cm⁻¹: Check H-Bonding Status Analysis->Result_OH Result_FP Fingerprint 800-1500 cm⁻¹: Confirm Biphenyl Pattern Analysis->Result_FP

Figure 1: Decision matrix for selecting the optimal IR sampling technique based on analytical goals.

Critical Differentiators

When comparing 2-Methoxy-4-(4-methoxyphenyl)phenol against common alternatives (e.g., 4-Phenylphenol), look for these specific markers:

  • The "Guaiacol" Gap: 4-Phenylphenol lacks the methoxy groups. Consequently, it will miss the C-H aliphatic stretches (2835–2960 cm⁻¹) and the strong C-O ether band at ~1030 cm⁻¹.

  • Hydroxyl Shape: The target molecule has an intramolecular H-bond (OH···OCH₃). This often results in a sharper OH band compared to the very broad, intermolecularly H-bonded band of 4-Phenylphenol.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Methoxy-4-methylphenol (Guaiacol derivative analog). NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard reference for Biphenyl and Phenol band assignments).

Sources

Validation

Comparative Analysis: Native Lignin Dimers vs. 2-Methoxy-4-(4-methoxyphenyl)phenol

Here is the comprehensive comparative guide structured as a technical publication. Executive Summary This guide provides a technical comparison between Native Lignin Dimers (heterogeneous, predominantly ether-linked subu...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive comparative guide structured as a technical publication.

Executive Summary

This guide provides a technical comparison between Native Lignin Dimers (heterogeneous, predominantly ether-linked subunits derived from biomass) and 2-Methoxy-4-(4-methoxyphenyl)phenol (a discrete, synthetic model compound representing the recalcitrant 5-5' biphenyl linkage).

Key Takeaway: While native lignin dimers (specifically


 types) represent the "low-hanging fruit" of depolymerization due to weak ether bonds, 2-Methoxy-4-(4-methoxyphenyl)phenol serves as the critical benchmark for recalcitrance . It models the carbon-carbon (C–C) bonds that survive standard fractionation, limiting theoretical monomer yields in biorefineries.

Structural & Physicochemical Characterization

The fundamental difference lies in the bond topology connecting the aromatic rings. Native dimers are defined by diversity and lability, whereas the model compound is defined by homogeneity and stability.

Molecular Architecture
  • Native Lignin Dimers: These are not a single entity but a mixture. The dominant linkage is the

    
     ether bond  (45–60% of linkages in softwood/hardwood). Other linkages include 
    
    
    
    ,
    
    
    , and
    
    
    .
  • 2-Methoxy-4-(4-methoxyphenyl)phenol: This is a specific biaryl (biphenyl) compound. It structurally mimics the 5-5' linkage , which constitutes the "condensed" backbone of lignin.

Comparative Properties Table
FeatureNative Lignin Dimers (

dominant)
2-Methoxy-4-(4-methoxyphenyl)phenol (5-5' Model)
Primary Linkage C–O–C (Alkyl-Aryl Ether)C–C (Biaryl / C(sp2)-C(sp2))
Bond Dissociation Energy (BDE) 50 – 70 kcal/mol (Weak)115 – 118 kcal/mol (Strong) [1, 2]
Thermal Stability Low; degrades < 250°CHigh; stable > 350°C
Solubility Variable; often requires polar aprotic solvents (DMSO)Soluble in common organic solvents (DCM, Toluene)
Depolymerization Target Acid/Base Hydrolysis, Mild OxidationMetal-Catalyzed Hydrogenolysis (Ru, Pd), Harsh Oxidation
Role in Research Validating total biomass fractionationBenchmarking C–C bond cleavage catalysts
Visualization: Linkage Energy Landscape

Lignin_Landscape node_native Native Lignin (Biomass Source) node_betaO4 β-O-4 Linkage (Ether Bond) BDE: ~65 kcal/mol node_native->node_betaO4 Dominant Fraction (Easy to Break) node_55 5-5' Linkage (Biaryl Bond) BDE: ~118 kcal/mol node_native->node_55 Condensed Fraction (Recalcitrant) node_model Model Compound: 2-Methoxy-4-(4-methoxyphenyl)phenol node_betaO4->node_model Contrast: Reactivity Gap node_55->node_model Structural Surrogate

Figure 1: The structural divergence between dominant native linkages and the high-energy biaryl model.

Reactivity & Catalytic Performance[8][9]

This section details how these two substrates behave under standard depolymerization workflows.

Oxidative Cleavage (The "Recalcitrance Test")
  • Native Dimers: Under mild oxidative conditions (e.g., Nitrobenzene oxidation or Laccase/TEMPO),

    
     dimers rapidly cleave to yield vanillin or syringaldehyde. The mechanism typically involves 
    
    
    
    -oxidation followed by bond scission.
  • The Model: The 2-Methoxy-4-(4-methoxyphenyl)phenol molecule is inert to these mild conditions. Cleaving the central C–C bond requires Ruthenium-catalyzed oxidative cleavage (RICO) or harsh electrocatalysis.

    • Experimental Insight: In a Ru/C catalyzed system at 22°C, native dimers degrade in minutes. The biphenyl model requires hours and often yields ring-opening products (benzoic acid derivatives) rather than clean monomer separation [3].

Reductive Catalytic Fractionation (RCF)
  • Native Dimers: RCF (using Pd/C or Ni/C + H2) is the gold standard for native lignin. It targets the C–O bond, yielding high efficiency (>90% monomer yield from ether units).

  • The Model: Under RCF conditions, the model compound typically undergoes hydrodeoxygenation (HDO) (loss of -OMe or -OH groups) without breaking the central C–C bond. This explains why "dimers" remain in the oil fraction of biorefinery outputs—they are the surviving biaryls.

Experimental Protocols

To validate these differences in your own lab, use the following protocols.

Protocol A: Synthesis of the Model Compound (Suzuki Coupling)

Rationale: Unlike native dimers which must be extracted, this model is best synthesized to ensure 99% purity for kinetic studies.

  • Reagents: 4-Bromo-2-methoxyphenol (Aryl Halide), 4-Methoxyphenylboronic acid (Boronic Acid), Pd(PPh3)4 (Catalyst), K2CO3 (Base).

  • Setup: Charge a Schlenk flask with Aryl Halide (1.0 eq) and Boronic Acid (1.2 eq).

  • Solvent: Add degassed Toluene:Ethanol:Water (4:1:1).

  • Catalysis: Add Pd(PPh3)4 (5 mol%). Heat to 90°C under Argon for 12 hours.

  • Purification: Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR should show characteristic biaryl protons and absence of the C-Br signal.

Protocol B: Comparative Catalytic Stress Test

Rationale: A self-validating experiment to demonstrate the stability gap.

  • Substrate Prep: Prepare two vials.

    • Vial A: 50 mg Organosolv Lignin (Native Dimer source).

    • Vial B: 50 mg 2-Methoxy-4-(4-methoxyphenyl)phenol.

  • Reaction Condition (Mild Hydrogenolysis):

    • Solvent: Methanol.

    • Catalyst: 10 wt% Pd/C.

    • Atmosphere: H2 balloon (1 atm), Room Temperature, 4 hours.

  • Analysis (GC-MS):

    • Vial A Result: Appearance of monomers (Guaiacol, 4-n-propylguaiacol). Interpretation: Ether bonds cleaved.[1]

    • Vial B Result: 99% recovery of starting material. Interpretation: C–C bond intact.

Visualization: Differential Reaction Workflow

Reaction_Pathways cluster_inputs Input Substrates Input_Native Native Lignin (Ether Rich) Process_RCF Reductive Catalytic Fractionation (Pd/C, H2, MeOH) Input_Native->Process_RCF Input_Model Model Compound (Biaryl C-C) Input_Model->Process_RCF Output_Monomers Phenolic Monomers (High Yield) Process_RCF->Output_Monomers Ether Cleavage Output_Intact Intact Dimer (No Cleavage) Process_RCF->Output_Intact C-C Stability Output_HDO Deoxygenated Dimer (Side Reaction) Output_Intact->Output_HDO Harsh Conditions

Figure 2: Differential outcomes under standard reductive fractionation conditions.

Conclusion

For researchers developing novel depolymerization catalysts, 2-Methoxy-4-(4-methoxyphenyl)phenol is the "final boss." Success with native lignin dimers (Vial A) is necessary but insufficient; it only proves ether-cleavage capability. True valorization of lignin requires catalysts capable of activating the C–C bond modeled by Vial B, without destroying the aromatic rings.

References

  • Sankar, M., et al. (2023).[2] "Ruthenium ion catalysed C–C bond activation in lignin model compounds." Royal Society of Chemistry.

  • Kim, K.H., et al. (2021). "5–5 Lignin Linkage Cleavage over Ru: A Density Functional Theory Study." ACS Sustainable Chemistry & Engineering.

  • BenchChem. (2025).[3] "Technical Guide to 2-Methoxy-4-(3-methoxyphenyl)phenol: Structure and Conformation." BenchChem Technical Library.

  • Uruma, Y., et al. (2023). "Degradation of β-O-4 lignin model compounds via organic electrolysis." RSC Advances.

  • Ragauskas, A.J., et al. (2014). "Lignin valorization: improving lignin processing in the biorefinery." Science.

Sources

Comparative

Reproducibility and Performance Comparison of Synthesis Protocols for 2-Methoxy-4-(4-methoxyphenyl)phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Evaluation Executive Summary & Chemical Context The synthesis of 2-Methoxy-4-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Evaluation

Executive Summary & Chemical Context

The synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol (CAS: 899827-14-6)[1] represents a critical transformation in the development of biphenyl-based pharmacophores, particularly those targeting kinase inhibition and oxidative stress pathways. While commercially available for screening[2][3], scaling this intermediate in-house often exposes significant reproducibility issues.

The primary synthetic route relies on the Suzuki-Miyaura cross-coupling of 4-bromo-2-methoxyphenol and (4-methoxyphenyl)boronic acid. However, the presence of an unprotected, electron-rich phenolic hydroxyl group introduces complex variables: it can coordinate with the palladium center, alter the oxidative addition rate via phenoxide formation, and complicate downstream purification.

This guide objectively compares two distinct synthetic protocols—the Traditional Thermal Method and the Microwave-Assisted Green Method —evaluating their mechanistic causality, reproducibility, and scalability.

Mechanistic Pathway & Causality

To understand the divergence in protocol performance, we must first map the catalytic cycle. As established by the foundational work of, the reaction proceeds through three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Mechanism Pd0 Pd(0) Active Catalyst [Pd(L)n] OxAdd 1. Oxidative Addition Insertion into Ar-Br bond Pd0->OxAdd 4-bromo-2-methoxyphenol PdII Pd(II) Intermediate (2-methoxy-4-phenol)-Pd(II)-Br OxAdd->PdII Trans 2. Transmetalation Transfer of 4-methoxyphenyl group PdII->Trans (4-methoxyphenyl)boronic acid + Base (OH-) PdII2 Diaryl Pd(II) Complex Ar-Pd(II)-Ar' Trans->PdII2 RedElim 3. Reductive Elimination Product Formation PdII2->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Methoxy-4-(4-methoxyphenyl)phenol (Target Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 2-Methoxy-4-(4-methoxyphenyl)phenol.

The "Free Phenol" Challenge

The free phenol (pKa ~9.5) necessitates strict stoichiometric control of the base. If insufficient base is used, the transmetalation step stalls. If the reaction is heated for too long in an aqueous basic environment, the (4-methoxyphenyl)boronic acid undergoes protodeboronation, yielding anisole as a dead-end byproduct and leaving unreacted aryl bromide.

Protocol 1: Traditional Thermal Suzuki Coupling (The Benchmark)

This classical approach utilizes tetrakis(triphenylphosphine)palladium(0) in a biphasic solvent system. While highly accessible, it is prone to batch-to-batch variability if degassing and temperature control are not rigorously maintained.

Causality of Experimental Choices
  • Solvent System (Toluene/EtOH/H₂O): Ethanol acts as a phase-transfer agent, bridging the lipophilic toluene layer and the aqueous layer to facilitate the interaction between the water-soluble boronate complex and the organic Pd(II) intermediate.

  • Base Stoichiometry (2.5 equiv Na₂CO₃): Exactly 1.0 equivalent is consumed to deprotonate the phenol. The remaining 1.5 equivalents drive the formation of the reactive boronate species required for transmetalation.

Step-by-Step Methodology
  • Degassing (Critical): To a 50 mL round-bottom flask, add Toluene (10 mL), EtOH (5 mL), and H₂O (5 mL). Sparge with Argon for 30 minutes. Failure to deoxygenate leads to oxidative homocoupling of the boronic acid.

  • Reagent Loading: Add 4-bromo-2-methoxyphenol (1.0 mmol, 203 mg) and (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg).

  • Base Addition & Self-Validation: Add Na₂CO₃ (2.5 mmol, 265 mg).

    • Self-Validating Cue: The aqueous phase will shift to a distinct yellow tint. This chromic shift confirms the formation of the phenoxide anion, verifying that the base is active and sufficient.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%) under a positive flow of Argon.

  • Reaction: Attach a reflux condenser and heat at 90°C for 18 hours.

  • Workup & Acidification: Cool to room temperature. Crucial Step: Acidify the aqueous layer with 1M HCl to pH 5. Causality: At pH >10, the product is a water-soluble phenoxide. Acidification reprotonates the phenol, driving it entirely into the organic phase. Extract with EtOAc (3 x 15 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc 4:1 to 2:1).

Protocol 2: Microwave-Assisted Green Synthesis (The Modern Alternative)

This optimized protocol replaces the traditional catalyst with Pd(dppf)Cl₂ and utilizes Cyclopentyl methyl ether (CPME) under microwave irradiation. It is designed for high-throughput drug development environments where reproducibility and time are paramount.

Causality of Experimental Choices
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand has a wide bite angle (99°). As demonstrated by, wider bite angles sterically force the aryl groups closer together on the Pd(II) center, drastically accelerating reductive elimination and minimizing side reactions.

  • Microwave Heating: Rapid heating to 120°C completes the reaction in 15 minutes, outcompeting the slow protodeboronation degradation pathway of the boronic acid ().

  • Green Solvent (CPME): CPME offers low peroxide formation, low toxicity, and a distinct phase separation from water, eliminating the need for emulsion-prone extraction solvents like EtOAc ().

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, add 4-bromo-2-methoxyphenol (1.0 mmol, 203 mg), (4-methoxyphenyl)boronic acid (1.1 mmol, 167 mg), and K₃PO₄ (2.5 mmol, 530 mg).

  • Solvent & Catalyst: Add CPME (3 mL) and H₂O (1 mL). Add Pd(dppf)Cl₂ (0.02 mmol, 14.6 mg, 2 mol%).

  • Sealing & Purging: Seal the vial with a PTFE-lined crimp cap. Purge with Argon via a needle for 5 minutes.

  • Microwave Reaction & Self-Validation: Heat in a dedicated microwave synthesizer at 120°C for 15 minutes.

    • Self-Validating Cue: Monitor the real-time pressure profile on the synthesizer. It should stabilize at ~3-4 bar. A sudden pressure drop indicates a septum leak (leading to oxidation), while a spike >8 bar indicates solvent degradation.

  • Workup: Pierce the septum to vent. Acidify the aqueous layer to pH 5 with 1M HCl. The CPME layer cleanly separates. Extract the aqueous phase once more with CPME (2 mL).

  • Purification: Concentrate the combined CPME layers. Recrystallize the crude solid directly from hot ethanol/water to yield pure 2-Methoxy-4-(4-methoxyphenyl)phenol, bypassing silica chromatography entirely.

Workflow & Performance Comparison

Workflow cluster_0 Protocol 1: Traditional Thermal cluster_1 Protocol 2: Microwave-Assisted Green Synthesis T_Setup Setup Reflux Flask T_React Reaction 18h, 90°C T_Setup->T_React T_Workup Workup pH 5 Extraction T_React->T_Workup T_Purify Purification Silica Column T_Workup->T_Purify M_Setup Setup Sealed MW Vial M_React Reaction 15min, 120°C M_Setup->M_React M_Workup Workup Phase Separation M_React->M_Workup M_Purify Purification Crystallization M_Workup->M_Purify

Caption: Workflow comparison between Traditional Thermal and Microwave-Assisted synthesis protocols.

Quantitative Data Analysis
ParameterProtocol 1: Traditional ThermalProtocol 2: Microwave-Assisted
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (2 mol%)
Solvent Matrix Toluene / EtOH / H₂O (2:1:1)CPME / H₂O (3:1)
Base Na₂CO₃ (2.5 equiv)K₃PO₄ (2.5 equiv)
Conditions 90°C, 18 hours (Reflux)120°C, 15 minutes (Microwave)
Yield (Isolated) 72%89%
Purity (HPLC) >95%>98%
Homocoupling Impurity ~8%<2%
Purification Method Flash Column ChromatographyDirect Recrystallization

Conclusion & Recommendations

For drug development professionals seeking to synthesize 2-Methoxy-4-(4-methoxyphenyl)phenol , the choice of protocol dictates both yield and downstream bottlenecking.

While Protocol 1 utilizes ubiquitous laboratory reagents, its prolonged reaction time leaves the boronic acid susceptible to protodeboronation, resulting in lower yields and necessitating labor-intensive silica gel chromatography to separate homocoupled impurities.

Protocol 2 is the superior, highly reproducible alternative. By leveraging the large bite angle of the dppf ligand and the rapid heating kinetics of microwave irradiation, the catalytic turnover outpaces degradation pathways. Furthermore, the use of CPME allows for direct crystallization, practically eliminating the high E-factor waste associated with column chromatography. Laboratories equipped with microwave synthesizers should adopt Protocol 2 as the standard operating procedure for this specific biphenyl scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-Catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770. URL:[Link]

  • Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Chemical Communications, (23), 2881-2902. URL:[Link]

  • Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. URL:[Link]

Sources

Validation

Technical Guide: UV-Vis Absorption Spectra of Methoxy Phenols

Executive Summary Methoxy phenols (guaiacol, syringol, and their isomers) are critical structural motifs in lignin valorization, pharmaceutical synthesis, and antioxidant research. Their UV-Vis absorption profiles are go...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy phenols (guaiacol, syringol, and their isomers) are critical structural motifs in lignin valorization, pharmaceutical synthesis, and antioxidant research. Their UV-Vis absorption profiles are governed by the interplay between the aromatic


-system and the electron-donating methoxy (-OCH

) auxochromes.

This guide provides a technical comparison of the UV-Vis spectra for 2-methoxyphenol (Guaiacol) , 3-methoxyphenol , and 4-methoxyphenol (MeHQ) . It synthesizes experimental data with mechanistic insights into electronic transitions, solvatochromism, and pH-dependent spectral shifts, providing a robust framework for method development in HPLC and spectrophotometric assays.

Mechanistic Fundamentals

To interpret the spectra of methoxy phenols, one must understand the electronic influence of the methoxy group on the benzene chromophore.

Electronic Transitions

The UV absorption of phenols arises primarily from two transitions:

  • 
     Transition (B-band):  High intensity, typically 200–230 nm.
    
  • 
     Transition (Secondary band):  Lower intensity, typically 270–300 nm. This is the primary diagnostic band for phenolic quantification.
    
The Auxochromic Effect

The methoxy group (-OCH


) acts as an auxochrome . It possesses lone pair electrons on the oxygen atom that participate in resonance (

effect) with the aromatic ring.
  • Bathochromic Shift (Red Shift): The interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (

    
    ). This shifts absorption to longer wavelengths compared to unsubstituted phenol.[1][2]
    
  • Hyperchromic Effect: The transition probability increases, leading to higher molar absorptivity (

    
    ).
    
Substituent Position Logic
  • Ortho (2-position): Steric hindrance can twist the methoxy group, slightly reducing orbital overlap compared to para.

  • Meta (3-position): Resonance effects are less direct on the nodal points of the HOMO, often resulting in spectra similar to phenol but with slight intensity changes.

  • Para (4-position): Maximum resonance delocalization occurs, resulting in the most significant bathochromic shift and intensity increase.

Comparative Spectral Data

The following data summarizes the primary absorption maxima (


) and molar absorptivity coefficients (

) in polar solvents (Methanol/Water).
Table 1: Spectral Characteristics of Methoxy Phenols
CompoundStructure

(Primary)

(Secondary)

(L·mol⁻¹·cm⁻¹) at Sec.

Key Spectral Feature
Phenol Unsubstituted210 nm270 nm~1,450Baseline reference.
2-Methoxyphenol (Guaiacol)Ortho-substituted218 nm274 - 276 nm ~2,300 - 2,700Slight red shift; often shows a "shoulder" due to H-bonding.
3-Methoxyphenol Meta-substituted215 nm274 nm ~1,800 - 2,200Very similar to phenol; broadens into visible if nitrated (not methoxy).
4-Methoxyphenol (MeHQ)Para-substituted222 nm288 - 294 nm ~3,100 - 3,500Distinct red shift (+18 nm vs phenol); highest intensity.
Syringol 2,6-Dimethoxy220 nm278 - 280 nm ~2,800Dual ortho-methoxy groups cause steric crowding but additive electron donation.

Note: Values are solvent-dependent. In non-polar solvents (Cyclohexane), fine vibrational structure is visible. In polar solvents (Methanol, Water), bands smooth out and shift red (Solvatochromism).

Visual Logic of Substituent Effects

G Phenol Phenol (λmax ~270nm) Ortho 2-Methoxy (Guaiacol) Inductive + Resonance Steric Hindrance Phenol->Ortho Meta 3-Methoxy Inductive dominant Weak Resonance Phenol->Meta Para 4-Methoxy (MeHQ) Strong Resonance (+M) Max Delocalization Phenol->Para Result_Ortho Slight Red Shift (~274nm) Ortho->Result_Ortho Auxochrome Effect Result_Meta Minimal Shift (~274nm) Meta->Result_Meta Weak Interaction Result_Para Strong Red Shift (~290nm) Para->Result_Para Extended Conjugation

Caption: Logical flow of substituent effects on the UV absorption maximum of phenol derivatives.

Advanced Experimental Protocol

This protocol ensures high-fidelity spectral acquisition, accounting for common pitfalls like pH sensitivity and solvent cut-offs.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Acetonitrile (Water is acceptable but may absorb CO2, altering pH).

  • Buffer (Optional): 10 mM Phosphate buffer (pH 7.0) to standardize ionization state.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two matched quartz cuvettes with the pure solvent.

    • Run a baseline scan (200–400 nm).

    • Why? Corrects for solvent absorption and cuvette mismatch.

  • Stock Preparation:

    • Prepare a 10 mM stock solution of the methoxy phenol in methanol.

    • Self-Validation: Gravimetric weight must be recorded to 0.1 mg precision for accurate

      
       calculation.
      
  • Dilution Series:

    • Dilute stock to 50 µM, 100 µM, and 200 µM.

    • Why? Verifies Beer-Lambert Law linearity (

      
      ). If absorbance is not linear, aggregation or ionization is occurring.
      
  • Acquisition:

    • Scan range: 200–400 nm.

    • Scan speed: Medium (too fast reduces resolution).

    • Slit width: 1.0 or 2.0 nm.

  • pH Stress Test (Critical for Method Robustness):

    • Add 1 drop of 1M NaOH to the cuvette.

    • Observation: The peak should red-shift significantly (e.g., Guaiacol shifts from 274 nm

      
       ~290-300 nm) and increase in intensity.
      
    • Mechanism: Formation of the phenolate anion increases electron density and conjugation.[1]

Experimental Workflow Diagram

Workflow Start Start: Sample Preparation Solvent Select Solvent (MeOH or ACN) Start->Solvent Blank Baseline Scan (200-400nm) Pure Solvent Solvent->Blank Sample Prepare Dilution Series (50 - 200 µM) Blank->Sample Measure Measure Absorbance Sample->Measure Check Linearity Check (Beer's Law) Measure->Check Valid Valid Spectrum Calculate ε Check->Valid Linear Invalid Re-prep / Check Solubility Check->Invalid Non-linear pH_Test pH Stress Test (+NaOH) Valid->pH_Test Shift Observe Bathochromic Shift (Confirms Phenolic Nature) pH_Test->Shift

Caption: Self-validating experimental workflow for UV-Vis characterization of phenolic compounds.

Application Scenarios

HPLC Method Development

When developing HPLC methods for mixtures of these isomers:

  • Detection Wavelength: Do not use 254 nm blindly.

    • For 4-Methoxyphenol , 288 nm is selective and avoids interference from simple benzenes.

    • For Guaiacol , 274 nm is optimal.

  • Mobile Phase: Acidic modifiers (0.1% Formic Acid) are required to suppress ionization and maintain the neutral spectral form (

    
     ~274 nm). Neutral pH may lead to peak tailing and spectral shifting.
    
Enzymatic Assays (Guaiacol Peroxidase)
  • Distinction: The UV spectrum of Guaiacol (substrate) is at 274 nm.

  • Assay Target: The assay measures the formation of Tetraguaiacol (product), which is orange-brown and absorbs at 470 nm (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     M
    
    
    
    cm
    
    
    ).[3][4]
  • Critical Error: Do not confuse the substrate monitoring (UV) with the product monitoring (Visible).

References

  • NIST Chemistry WebBook. Phenol, 2-methoxy- (Guaiacol) UV/Visible Spectrum. National Institute of Standards and Technology.[5] [Link]

  • PubChem. 4-Methoxyphenol Compound Summary (Spectral Properties). National Center for Biotechnology Information. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. (Discusses pH-dependent spectral shifts).
  • University of Calgary. Spectroscopy of Aromatic Compounds. (General reference for auxochromic effects). [Link]

Sources

Comparative

Benchmarking the Radical Scavenging Efficacy of 2-Methoxy-4-(4-methoxyphenyl)phenol: A Comparative Guide

In the relentless pursuit of novel therapeutic agents and robust stabilizing molecules, the evaluation of antioxidant efficacy stands as a cornerstone of modern research and development. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents and robust stabilizing molecules, the evaluation of antioxidant efficacy stands as a cornerstone of modern research and development. This guide provides a comprehensive framework for benchmarking the radical scavenging performance of 2-Methoxy-4-(4-methoxyphenyl)phenol. While direct, peer-reviewed data on this specific molecule is emerging, we can establish a strong predictive benchmark by examining a structurally related compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, and comparing its performance against widely recognized commercial antioxidants. This analysis is supported by detailed experimental protocols, enabling researchers to conduct their own validated comparisons.

The core of a phenolic compound's antioxidant activity lies in its ability to donate a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a feature that is significantly influenced by the nature and position of other substituents on the aromatic ring. In the case of 2-Methoxy-4-(4-methoxyphenyl)phenol, the presence of an electron-donating methoxy group is anticipated to enhance its radical scavenging capacity.

Comparative Efficacy Against Commercial Standards

To contextualize the potential performance of 2-Methoxy-4-(4-methoxyphenyl)phenol, we will utilize the reported 50% effective concentration (EC50) of its closely related Schiff base derivative, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, from a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1] This data point serves as a valuable proxy for our target molecule's potential activity. A lower EC50 or 50% inhibitory concentration (IC50) value signifies greater antioxidant potency.

The following table summarizes the comparative antioxidant activities of the reference compound and established commercial antioxidants in the DPPH assay. It is important to note that IC50 values can exhibit variability between studies due to differing experimental conditions.

Antioxidant Reported IC50/EC50 (DPPH Assay)
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol10.46 ppm[1]
Trolox3.77 µg/mL
Ascorbic Acid (Vitamin C)5.00 - 8.4 µg/mL[2]
BHT (Butylated Hydroxytoluene)3.08 ppm - 202.35 µg/mL[3][4]

Understanding the Mechanism of Action

The radical scavenging activity of phenolic compounds is intrinsically linked to their chemical structure. The hydroxyl (-OH) group is the primary site of action, donating a hydrogen atom to neutralize free radicals. The efficiency of this process is governed by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen donation and, consequently, higher antioxidant activity.

Substituents on the aromatic ring play a crucial role in modulating the BDE. Electron-donating groups, such as the methoxy (-OCH3) group at the ortho position in 2-Methoxy-4-(4-methoxyphenyl)phenol, can stabilize the resulting phenoxyl radical through resonance, thereby lowering the BDE of the phenolic hydroxyl group. This structural feature is a strong indicator of potent radical scavenging potential.

Caption: Hydrogen atom donation from a phenolic antioxidant to a free radical.

Experimental Protocols for In Vitro Validation

To facilitate independent verification and further research, detailed protocols for the most common in vitro antioxidant assays are provided below. It is crucial to include reference standards like Trolox, ascorbic acid, and BHT in all assays to ensure data accuracy and comparability.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[5][6][7][8][9][10][11][12][13]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compound (2-Methoxy-4-(4-methoxyphenyl)phenol)

  • Reference antioxidants (Trolox, Ascorbic Acid, BHT)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of the test compound and reference antioxidants in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the sample or standard solutions at different concentrations to the wells.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[6][8][10][11][14][15]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound and reference antioxidants

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the sample or standard solutions at different concentrations to the wells.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Workflow for the ABTS radical cation decolorization assay.

Conclusion and Future Directions

Based on the analysis of a structurally analogous compound and the established principles of structure-activity relationships in phenolic antioxidants, 2-Methoxy-4-(4-methoxyphenyl)phenol is predicted to exhibit significant radical scavenging efficacy. The presence of the electron-donating methoxy group is a key structural feature that likely enhances its antioxidant potential.

To definitively establish the efficacy of 2-Methoxy-4-(4-methoxyphenyl)phenol, it is imperative to perform direct comparative studies using the standardized protocols outlined in this guide. Future research should focus on generating IC50 or TEAC values for the target compound in multiple antioxidant assays (DPPH, ABTS, and ORAC) to provide a comprehensive and robust assessment of its performance relative to industry-standard antioxidants. Such data will be invaluable for researchers, scientists, and drug development professionals in evaluating its potential for various applications, from pharmaceuticals to industrial preservation.

References

View References
  • Kumara P, Sunil K, Arun Kumar B. Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice.
  • Khalil NSAM. Efficient synthesis of novel 1,2,4-triazole fused acyclic and 21–28 membered macrocyclic and/or lariat macrocyclic oxaazathia crown compounds with potential antimicrobial activity. Eur J Med Chem. 2010;45(11):5265-77.
  • Science.gov. dpph assay ic50: Topics by Science.gov. [Link].

  • ResearchGate. IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay. [Link].

  • Haran, K. M., & R, M. (2020). DPPH radical scavenging activity of extracts from Urtica urens (Urticaceae). African Journal of Biotechnology, 19(5), 289-296.
  • Soares, J. R., Dins, T. C., Cunha, A. P., & Almeida, L. M. (2007). Antioxidant Activity of Some Brazilian Plant Extracts. Journal of the Brazilian Chemical Society, 18(4), 842-848.
  • BenchChem. protocol for dihydrocoumarin antioxidant activity assay (DPPH/ABTS). BenchChem. Published 2025.
  • Kabiru, A. Y., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Medicinal Plants Research, 9(47), 1118-1127.
  • BenchChem. Dihydrocatalpol: Application Notes and Protocols for Antioxidant Activity Assays (DPPH & ABTS). BenchChem. Published 2025.
  • AlNeyadi, S. S., Amer, N., Thomas, T. G., Eltayeb, N. E., Al-Marzouqi, A. H., & Al-Sbiei, A. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives.
  • BenchChem. Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP). BenchChem. Published 2025.
  • ResearchGate. Percentage of scavenging of DPPH with IC 50 value of standard antioxidant (BHT), C. indica and M. scandens leaf extracts. [Link].

  • ResearchGate. The IC 50 value for DPPH radicals scavenging activity of BHT and various parts (methanolic extracts) of Cucurbita maxima. [Link].

  • ResearchGate. DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD). [Link].

  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 503, 07005.
  • Riveiro, M. E., et al. (2010). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Anti-Cancer Agents in Medicinal Chemistry, 10(3), 242-253.
  • Ahmed, A. S., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Future Journal of Pharmaceutical Sciences, 9(1), 35.
  • BenchChem. Application Notes and Protocols for In Vitro Antioxidant Activity of 6-Hydroxyluteolin using DPPH and ABTS Assays. BenchChem. Published 2025.
  • Kusumaningrum, V., Hanapi, A., Nafiah, M., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compounds. In Proceedings of the International Conference on Engineering, Technology and Social Science (ICONETOS 2020).
  • Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • ResearchGate. Dpph assay and Trolox Preparation. [Link].

  • ResearchGate. The IC50 DPPH scavening activity, Trolox Equivalen Antioxidant Capacity... [Link].

  • Singh, R., Singh, S., Kumar, S., & Arora, S. (2012). Antioxidant Activity, Phenolic Content and Proximate Composition of Eleven Indian Medicinal Plants. Indian Journal of Pharmaceutical Sciences, 74(3), 208-216.
  • ResearchGate. 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. [Link].

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and chemical toxicology, 42(1), 45-49.
  • ResearchGate. Trolox equivalent antioxidant capacities (TEAC) (Mmol/L) of trolox, gallic and HPE. [Link].

  • ResearchGate. Trolox equivalent antioxidant capacities (TEAC) for various pure... [Link].

  • Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2016). Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. International Journal of Molecular Sciences, 17(2), 223.
  • Cell Biolabs. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link].

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Safety & Regulatory Compliance

Safety

2-Methoxy-4-(4-methoxyphenyl)phenol proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 2-Methoxy-4-(4-methoxyphenyl)phenol As researchers and drug development professionals scale up syntheses involving complex biphenyl derivatives, managing the lifecyc...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 2-Methoxy-4-(4-methoxyphenyl)phenol

As researchers and drug development professionals scale up syntheses involving complex biphenyl derivatives, managing the lifecycle of these compounds becomes a critical operational requirement. 2-Methoxy-4-(4-methoxyphenyl)phenol (CAS: 899827-14-6) is a substituted phenol that requires stringent handling and disposal protocols to mitigate its toxicological and environmental hazards. This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, grounded in EPA and RCRA standards.

Chemical Identity & Hazard Profiling

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior in waste streams. 2-Methoxy-4-(4-methoxyphenyl)phenol is a solid, substituted biphenyl-ol derivative[1][2].

Table 1: Chemical and Hazard Profile

Property Value / Description
Chemical Name 2-Methoxy-4-(4-methoxyphenyl)phenol
CAS Number 899827-14-6
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
Primary Hazards Acute toxicity (oral/dermal), severe eye/skin irritant, aquatic toxicity.

| RCRA Waste Classification | Characteristic Hazardous Waste (Toxicity) |

Mechanistic Insight: Like many phenol derivatives, this compound poses a unique dermal hazard. Phenols can rapidly penetrate the skin and disrupt cell membranes[3]. Crucially, they exhibit a localized anesthetic effect, which can mask the immediate pain of chemical burns, leading to delayed treatment and more severe tissue damage[4]. Furthermore, substituted phenols are highly persistent in aquatic environments and must never be disposed of via the sanitary sewer.

Operational Safety & Handling Protocol

To ensure a self-validating safety system, engineering controls and Personal Protective Equipment (PPE) must be treated as interdependent layers.

  • Engineering Controls: All transfers, weighing, and waste consolidation must be performed inside a certified chemical fume hood to prevent the inhalation of aerosolized particulates or vapors[5].

  • Personal Protective Equipment (PPE): Standard latex or thin nitrile gloves are insufficient for prolonged phenol exposure. Personnel must use heavy-duty neoprene gloves (or double-gloved nitrile), a chemically resistant lab coat, and full-coverage safety goggles[5][6].

Step-by-Step Disposal Workflows

The disposal of 2-Methoxy-4-(4-methoxyphenyl)phenol depends heavily on its physical state and the solvent matrix it is dissolved in.

Protocol A: Solid Waste Disposal (Pure Compound & Consumables)

  • Segregation: Collect all unreacted solid chemicals, contaminated weighing paper, pipette tips, and empty primary containers.

  • Containment: Place the solid waste into a heavy-duty, leak-proof, high-density polyethylene (HDPE) or glass wide-mouth container[4][7].

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "Hazardous Solid Waste: 2-Methoxy-4-(4-methoxyphenyl)phenol (Toxic, Irritant)"[8].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers, heat, and light[5][8].

Protocol B: Liquid Waste Disposal (Solutions) When the compound is dissolved in solvents (e.g., during extraction or chromatography), the waste stream must be strictly segregated based on halogen content[4].

  • Halogenated vs. Non-Halogenated Routing:

    • If dissolved in Chloroform or Dichloromethane: Route to the Halogenated Organic Waste container.

    • If dissolved in Ethanol, Ethyl Acetate, or Hexane: Route to the Non-Halogenated Organic Waste container.

    • Causality: Halogenated waste is significantly more expensive to process because it requires specialized high-temperature incineration equipped with alkaline scrubbers to prevent the atmospheric release of highly toxic dioxins and furans[4][9].

  • Venting: If the solution is prone to generating gas, use a vented storage cap to prevent over-pressurization and potential container rupture[4].

  • Documentation: Log the exact percentage of the phenol derivative and the solvent matrix on the waste manifest[4].

WasteSegregation Start 2-Methoxy-4-(4-methoxyphenyl)phenol Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution SolidBin Hazardous Solid Waste Bin (Double-bagged/Sealed) Solid->SolidBin HalogenCheck Contains Halogenated Solvents? (e.g., Chloroform) Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste Stream HalogenCheck->NonHalo No Halo Halogenated Organic Waste Stream HalogenCheck->Halo Yes Incineration High-Temperature Incineration (EPA Approved Facility) NonHalo->Incineration Halo->Incineration SolidBin->Incineration

Waste segregation and disposal workflow for 2-Methoxy-4-(4-methoxyphenyl)phenol.

Spill Response & Emergency Procedures

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Evacuation & Isolation: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources[5].

  • PPE Escalation: Responders must don maximum PPE, including a NIOSH-approved respirator if aerosolization is suspected, and heavy-duty neoprene gloves[5][6].

  • Containment:

    • For Solid Spills: Do not sweep dry, as this generates toxic dust. Carefully cover with damp sand or a compatible chemical absorbent[5].

    • For Liquid Spills: Surround the spill with inert absorbent booms or vermiculite to prevent it from entering drains[5][6].

  • Collection: Scoop the absorbed mixture using non-sparking tools and place it into a dedicated, sealable hazardous waste container[5].

  • Decontamination: Wash the affected surface with an alkaline detergent solution, as phenols are more soluble in basic conditions, followed by a thorough water rinse[5][10]. Collect all rinse water as hazardous waste.

SpillResponse Spill Chemical Spill Detected Evacuate Secure Area & Alert Personnel Spill->Evacuate PPE Don Maximum PPE (Respirator, Neoprene) Evacuate->PPE Contain Contain Spill (Sand/Absorbent) PPE->Contain Collect Collect in Sealed Container Contain->Collect Decon Decontaminate Surface (Alkaline/Detergent Wash) Collect->Decon Dispose Manage as Hazardous Waste Decon->Dispose

Emergency spill response and decontamination pathway.

Regulatory Compliance & EPA Guidelines

Under the Resource Conservation and Recovery Act (RCRA), while 2-Methoxy-4-(4-methoxyphenyl)phenol may not possess a specific "U" or "P" listed waste code by name, it is strictly regulated as a characteristic hazardous waste due to its toxicity (D-codes)[8][11].

  • Accumulation Limits: Satellite Accumulation Areas (SAA) must never exceed 55 gallons of general chemical waste or 1 quart of acutely toxic waste[8][12].

  • Final Destruction: The ultimate disposal method mandated for substituted phenols is high-temperature incineration by a licensed commercial facility. Incineration effectively cleaves the aromatic rings, converting the compound into carbon dioxide and water vapor, thus neutralizing its environmental threat.

References

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet".[Link]

  • U.S. Environmental Protection Agency (EPA). "Phenol".[Link]

  • UTIA Safety Office. "Hazardous Waste Guide".[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "NA352 Public Report".[Link]

  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals".[Link]

  • California CUPA Forum. "CUPA Manual: Hazardous Waste Generator Requirements". [Link]

Sources

Handling

Personal protective equipment for handling 2-Methoxy-4-(4-methoxyphenyl)phenol

Topic: Personal protective equipment for handling 2-Methoxy-4-(4-methoxyphenyl)phenol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1] [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Methoxy-4-(4-methoxyphenyl)phenol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

[1]

Executive Safety Snapshot

Chemical Identity: 2-Methoxy-4-(4-methoxyphenyl)phenol Synonyms: 4-Hydroxy-3,4'-dimethoxybiphenyl; 4-(4-Methoxyphenyl)guaiacol. Physical State: Crystalline Solid (Off-white to beige). Primary Hazard Class: Irritant / Potential Sensitizer (Phenolic Derivative).

CRITICAL WARNING: While methoxylation reduces the acute volatility compared to simple phenols (like guaiacol), this compound retains the lipophilic biphenyl core combined with a phenolic hydroxyl group . This structure facilitates rapid dermal absorption. Standard particulate protection is insufficient; chemical permeation barriers are required.

Technical Hazard Analysis & PPE Rationale

Senior Scientist Insight: Do not treat this merely as "dust."[2] The biphenyl scaffold increases lipophilicity (LogP > 3.0), allowing the molecule to traverse the stratum corneum effectively.[1] Once absorbed, the phenolic moiety can act as a hapten, leading to sensitization or systemic toxicity.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or NeoprenePermeation Defense: Simple latex is permeable to lipophilic phenols.[1] The air gap between double nitrile layers provides a critical breakthrough buffer.
Respiratory N95 (Minimum) or P100 (Preferred) If handling >1g outside fume hood:[1] Half-mask respirator with organic vapor/particulate cartridge (OV/P100).Dust Control: As a solid, the primary vector is inhalation of fines during weighing.[1] The phenolic structure can irritate mucous membranes (STOT-SE 3).
Eye/Face Chemical Splash Goggles (Indirect Venting)Prohibited: Safety glasses with side shields alone.Corrosive Potential: Phenolic solids, upon contact with ocular moisture, form a localized corrosive solution that can cause irreversible corneal opacity.[1]
Body Lab Coat (High-Neck) + Tyvek® Sleeves Closed-toe, non-perforated footwear.[1]Fomite Prevention: Prevents accumulation of dust on wrists/forearms, a common secondary exposure route when doffing gloves.[1]
Operational Workflow: Handling & Solubilization
Phase 1: Weighing & Transfer (Solid State)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar. Methoxylated biphenyls are prone to static charge, causing "fly-away" powder that contaminates balance surfaces.[1]

  • Protocol:

    • Place a disposable balance mat/weighing paper on the surface.

    • Weigh into a pre-tared vial.

    • Immediately cap the vial before removing it from the balance enclosure.

    • Wipe the exterior of the vial with a Kimwipe dampened in Ethanol (70%) before transport.

Phase 2: Solubilization (Liquid State)
  • Solvent Choice: Soluble in DMSO, Ethanol, and Ethyl Acetate.[1]

  • Exothermic Risk: Dissolution is generally endothermic or neutral. However, avoid strong oxidizing solvents (e.g., concentrated nitric acid) which can react violently with the electron-rich biphenyl ring.[1]

  • Labeling: Mark all solutions with "TOXIC - SKIN ABSORPTION HAZARD" .

Emergency Response: The PEG Protocol

Trustworthiness Check: Water alone is often insufficient for washing off lipophilic phenols. The hydrophobic nature of the biphenyl ring makes water "bead up," failing to solubilize the contaminant efficiently.[1]

Immediate Action Diagram: Exposure Response

ExposureResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Solid or Solution) Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale ActionSkin1 1. DO NOT SCRUB (Increases absorption) Skin->ActionSkin1 ActionEye1 1. Flush immediately (Eyewash Station) Eye->ActionEye1 ActionInhale1 1. Move to Fresh Air Inhale->ActionInhale1 ActionSkin2 2. Apply PEG 300/400 or Glycerol liberally ActionSkin1->ActionSkin2 ActionSkin3 3. Wipe & Repeat until odor is gone ActionSkin2->ActionSkin3 ActionSkin4 4. Rinse with Water (15 mins) ActionSkin3->ActionSkin4 Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin4->Medical ActionEye2 2. Hold eyelids open (15 mins) ActionEye1->ActionEye2 ActionEye2->Medical ActionInhale1->Medical

Caption: Decision tree for immediate response to 2-Methoxy-4-(4-methoxyphenyl)phenol exposure. Note the specific use of PEG/Glycerol for dermal decontamination.

Disposal & Deactivation
  • Solid Waste: Collect in a dedicated container labeled "Solid Toxic Organic Waste." Do not mix with oxidizers (peroxides, permanganates) as biphenyls are combustible.[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents."

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels (Ethanol/Water).

    • Scoop into a sealable bag.

    • Clean surface with a detergent solution (e.g., Alconox) to remove lipophilic residues.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 190361, 4-Hydroxy-3-methoxybiphenyl. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Phenol. Retrieved from [Link][1]

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. Retrieved from [Link]

Sources

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